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  • Product: 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine
  • CAS: 1092120-21-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine: Structure, Properties, and Therapeutic Potential

This technical guide provides a comprehensive analysis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine, a substituted benzothiazole derivative of significant interest in medicinal chemistry. This document, intended for res...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine, a substituted benzothiazole derivative of significant interest in medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, delves into the compound's chemical structure, physicochemical properties, spectroscopic characteristics, and synthetic pathways. Furthermore, it explores the extensive therapeutic potential of the 2-aminobenzothiazole scaffold, drawing upon a wealth of scientific literature to infer the probable biological activities and mechanisms of action of the title compound.

Introduction: The Prominence of the 2-Aminobenzothiazole Scaffold

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The 2-aminobenzothiazole moiety, in particular, serves as a versatile pharmacophore, with numerous derivatives having advanced into clinical trials and beyond. The introduction of specific substituents onto this core structure, such as the bromo and methoxy groups in 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine, allows for the fine-tuning of its physicochemical properties and biological target specificity, making it a compound of considerable interest for further investigation.

Chemical Structure and Physicochemical Properties

The foundational characteristics of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine are pivotal for understanding its behavior in both chemical and biological systems.

Table 1: Chemical Identity and Predicted Physicochemical Properties

PropertyValueSource/Note
IUPAC Name 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine---
Molecular Formula C₈H₇BrN₂OS[1]
Molecular Weight 259.12 g/mol [1]
CAS Number Not explicitly assigned. A related isomer, 5-Bromo-6-methoxybenzo[d]thiazol-2-amine, has the CAS number 80689-47-0.
Predicted logP ~2.5 - 3.0Estimated based on analogs. The presence of the bromo and methoxy groups increases lipophilicity compared to the parent 2-aminobenzothiazole.
Predicted Solubility Low aqueous solubilityExpected to be poorly soluble in water but soluble in organic solvents like DMSO and ethanol. The basic amino group suggests pH-dependent solubility, with increased solubility in acidic conditions.
Predicted pKa ~4-5 (for the protonated amino group)Estimated based on similar 2-aminobenzothiazole structures.
Melting Point Not availableThe related compound, 6-Methoxy-1,3-benzothiazol-2-amine, has a melting point of 163-165 °C. The introduction of a bromine atom would likely increase the melting point.
Boiling Point Not availableExpected to be high due to the aromatic structure and polar functional groups.

Spectroscopic Analysis: A Comparative Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amino group protons. The aromatic protons on the benzothiazole ring would appear as doublets or singlets in the downfield region (typically δ 7.0-8.0 ppm). The methoxy protons would present as a sharp singlet around δ 3.8-4.0 ppm. The amino protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all eight carbon atoms. The carbon atom of the C=N bond in the thiazole ring would be significantly downfield (around δ 160-170 ppm). The aromatic carbons would resonate in the typical range of δ 110-150 ppm, with their specific shifts influenced by the bromo and methoxy substituents. The methoxy carbon would appear around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would provide valuable information about the functional groups present. Key expected absorption bands include:

  • N-H stretching: Two bands in the region of 3300-3450 cm⁻¹ characteristic of a primary amine.[2]

  • C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while the methoxy C-H stretch would be just below 3000 cm⁻¹.

  • C=N stretching: A strong absorption band around 1620-1650 cm⁻¹ corresponding to the imine bond within the thiazole ring.

  • C-O stretching: A characteristic band for the aryl ether linkage of the methoxy group, typically in the range of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

  • C-Br stretching: A band in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately equal intensity for M⁺ and M+2 peaks) would be a definitive feature. Fragmentation patterns would likely involve the loss of the amino group, the methoxy group, and cleavage of the thiazole ring.

Synthesis and Characterization

The synthesis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine can be achieved through established methodologies for 2-aminobenzothiazole formation. A common and effective route involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.

Proposed Synthetic Pathway

A plausible synthetic route starts from 4-bromo-3-methoxyaniline. This precursor, upon reaction with potassium or ammonium thiocyanate in the presence of bromine, undergoes an electrophilic cyclization to yield the target compound.

Synthesis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine Precursor 4-Bromo-3-methoxyaniline Reagents + KSCN, Br₂ in Acetic Acid Precursor->Reagents Product 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine Reagents->Product

Caption: Proposed synthetic workflow for 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 4-Bromo-3-methoxyaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonium hydroxide (NH₄OH)

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 4-bromo-3-methoxyaniline (1.0 eq) and potassium thiocyanate (2.0 eq) in glacial acetic acid.

  • Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water. Neutralize the solution carefully with ammonium hydroxide until a precipitate forms.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine.

Characterization: The purified product should be characterized by standard analytical techniques (NMR, IR, and MS) to confirm its structure and purity, comparing the obtained data with the predicted spectral features discussed in Section 3.

Biological Activity and Therapeutic Potential

While direct biological data for 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine is limited, the extensive research on the 2-aminobenzothiazole scaffold provides a strong foundation for predicting its potential therapeutic applications.

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[3][4] The presence of a halogen atom, such as bromine, and a methoxy group has been shown to modulate this activity.[3] The proposed mechanisms of action for this class of compounds are diverse and include:

  • Inhibition of Protein Kinases: Many 2-aminobenzothiazoles act as inhibitors of various protein kinases involved in cancer cell proliferation and survival signaling pathways.

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Hypothetical Anticancer Mechanism Compound 6-Bromo-5-methoxy- 1,3-benzothiazol-2-amine Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Pathway Downstream Signaling (e.g., PI3K/Akt/mTOR) Kinase->Pathway Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotion Pathway->Apoptosis Inhibition

Caption: A simplified signaling pathway illustrating a potential anticancer mechanism of action.

Antimicrobial Activity

The 2-aminobenzothiazole scaffold is also a well-known pharmacophore for the development of antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.[5][6] The mode of action is often related to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity conferred by the bromo and methoxy groups in 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine may enhance its ability to penetrate microbial cell membranes.

Neuroprotective and Other Activities

Recent research has highlighted the potential of benzothiazole derivatives in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[7][8][9] Some derivatives have been shown to inhibit key enzymes involved in the pathology of these diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). Furthermore, the anti-inflammatory properties of some 2-aminobenzothiazoles suggest their potential utility in a variety of inflammatory conditions.

Conclusion and Future Directions

6-Bromo-5-methoxy-1,3-benzothiazol-2-amine is a compound with significant potential for further investigation in the field of drug discovery. While direct experimental data is currently sparse, a comprehensive analysis of its structural analogs provides a strong rationale for its synthesis and biological evaluation. Its predicted physicochemical properties and the established biological activities of the 2-aminobenzothiazole scaffold suggest that it could be a valuable lead compound for the development of novel anticancer, antimicrobial, or neuroprotective agents. Future research should focus on the efficient synthesis and thorough characterization of this compound, followed by a systematic evaluation of its biological activities in relevant in vitro and in vivo models. Such studies will be crucial in unlocking the full therapeutic potential of this promising molecule.

References

  • Benchchem.
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  • Supplementary Materials - The Royal Society of Chemistry.
  • Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives - ResearchG
  • Benchchem. An In-depth Technical Guide to 6-Aminobenzothiazole (CAS 533-30-2): Properties, Synthesis, and Biological Activities.
  • New heterocyclic modifiers of oxidative drug metabolism--I. 6-Substituted-2-aminobenzothiazoles - PubMed.
  • Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis.
  • IR: amines.
  • Synthesis and Anticancer Evaluation of Novel Benzothiazole Deriv
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  • Anticancer activity of benzothiazole derivatives - ResearchG
  • Research Article Synthesis and Antimicrobial Activity of Some Benzothiazole Deriv
  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complic
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library.
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC - NIH.
  • Benchchem. Biological Activity of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Technical Whitepaper.
  • Synthesis and Study the Biological Activity of Some New Deriv
  • Benchchem. An In-depth Technical Guide to 4-(6-bromo-1,3-benzothiazol-2-yl)
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
  • Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole deriv
  • Benchchem.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 3-[(4-BROMO-6-METHOXY-1,3- BENZOTHIAZOL-2-YL)AMINO] - Jetir.Org.
  • Recent insights into antibacterial potential of benzothiazole deriv
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  • Neurodegeneration — Brain Chemistry Labs The Institute for EthnoMedicine.
  • Synthesis of 6-bromo-2-amino-1,3-benzothiazol - ResearchG
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  • 2-aminobenzothiazole Derivatives Research Articles - Page 1 | R Discovery.
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  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Public
  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIV
  • 6-bromo-5-methoxy-1,3-benzothiazol-2-amine - PubChemLite.
  • Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur | ACS Omega - ACS Public
  • Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes - Oriental Journal of Chemistry.
  • Benchchem. A Detailed Protocol for the Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.
  • 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE - gsrs.
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  • Benzothiazole synthesis - Organic Chemistry Portal.
  • 2-Aminobenzothiazole derivatives - Université c
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC.

Sources

Exploratory

In Vitro Mechanism of Action of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine: A Technical Guide for Preclinical Profiling

As a Senior Application Scientist, I frequently encounter novel small molecules that require rigorous, systematic deconvolution to establish their mechanism of action (MoA). The compound 6-Bromo-5-methoxy-1,3-benzothiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter novel small molecules that require rigorous, systematic deconvolution to establish their mechanism of action (MoA). The compound 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (CAS 1092120-21-2) represents a highly privileged pharmacophore in medicinal chemistry. Derivatives of the 2-aminobenzothiazole class are heavily utilized in oncology and neuropharmacology due to their potent ability to act as ATP-competitive kinase inhibitors and modulators of intracellular signaling cascades 1.

This whitepaper provides an in-depth technical roadmap for characterizing the in vitro MoA of this specific structural class, detailing the causality behind experimental design, the establishment of self-validating assay systems, and the structural rationale driving its biological activity.

Pharmacophore Rationale & Predicted Mechanism of Action

Before deploying in vitro resources, we must analyze the structural logic of the molecule to predict its target space. The substitution pattern of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine is classically optimized for the ATP-binding pocket of protein kinases (such as PI3K, DYRK1A, and ABL kinase).

  • The Hinge-Binding Motif (2-Aminobenzothiazole Core): The exocyclic 2-amino group acts as a hydrogen bond donor, while the endocyclic thiazole nitrogen acts as a hydrogen bond acceptor. This dual motif perfectly mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region (e.g., Leu241 in DYRK1A or Val851 in PI3K) 2.

  • The Gatekeeper Interaction (6-Bromo Substituent): Halogen atoms at the 6-position are not merely steric fillers. The bromine atom provides a unique σ -hole (an area of positive electrostatic potential) that forms highly directional halogen bonds with backbone carbonyls or gatekeeper residues, significantly enhancing target residence time and kinase selectivity 23.

  • Hydrophobic Packing (5-Methoxy Substituent): The 5-methoxy group projects into the hydrophobic pocket adjacent to the ATP-binding site. Electronically, it acts as an electron-donating group via resonance, fine-tuning the pKa of the 2-amino group to ensure it remains unprotonated at physiological pH—a strict requirement for optimal hinge binding 4.

Pathway Compound 6-Bromo-5-methoxy- 1,3-benzothiazol-2-amine PI3K PI3K / DYRK1A / ABL Compound->PI3K ATP-Competitive Inhibition Receptor Receptor Tyrosine Kinase Receptor->PI3K Effector Downstream Effectors (e.g., Akt, Tau) PI3K->Effector Outcome Cell Survival & Proliferation Effector->Outcome Apoptosis Apoptosis Effector->Apoptosis Pathway Blockade

Figure 1: Mechanism of kinase pathway inhibition by 2-aminobenzothiazole derivatives.

In Vitro Experimental Workflows (E-E-A-T Validated)

To prove this MoA, we must move from cell-free biochemical validation to complex cellular phenotypes. The following protocols are designed as self-validating systems , meaning internal controls are built into every step to immediately flag false positives or assay drift.

Workflow Phase1 Phase 1: Biochemical Profiling (TR-FRET) Phase2 Phase 2: Cellular Engagement (Western Blot) Phase1->Phase2 IC50 < 1 µM Phase3 Phase 3: Phenotypic Assays (Viability) Phase2->Phase3 Target Inhibition

Figure 2: In vitro screening workflow for evaluating kinase inhibitor efficacy.

Phase 1: Biochemical Target Engagement (TR-FRET Kinase Assay)

Causality: Before testing cells, we must prove direct, physical interaction with the target kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because its time-gated readout eliminates autofluorescence generated by small-molecule aggregates—a common source of false-positive inhibition.

Self-Validating Protocol:

  • Reagent Preparation: Prepare recombinant kinase (e.g., PI3K γ or DYRK1A) in HEPES buffer (pH 7.4) with 10 mM MgCl2. Crucial Step: ATP concentration must be set exactly at the Km​ for the specific kinase to accurately detect ATP-competitive inhibitors.

  • Compound Titration: Dispense 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well plate using acoustic dispensing (Echo).

  • Internal Controls:

    • Positive Control (100% Inhibition): 1 μ M Staurosporine (pan-kinase inhibitor).

    • Negative Control (0% Inhibition): 1% DMSO vehicle.

    • Validation Metric: The assay is only valid if the Z'-factor between these controls is 0.6.

  • Reaction & Readout: Add biotinylated substrate and ATP. Incubate for 60 minutes at RT. Stop the reaction with EDTA, add Europium-labeled anti-phospho antibody and APC-conjugated streptavidin. Read emission ratios (665 nm / 615 nm) on a microplate reader.

Phase 2: Intracellular Signaling Modulation (Western Blotting)

Causality: A compound may inhibit a kinase in a tube but fail in cells due to poor permeability, efflux pumps, or high intracellular ATP concentrations (~1-3 mM). Western blotting proves that the compound penetrates the cell membrane and shuts down the specific downstream signaling cascade (e.g., reducing phosphorylation of Akt at Ser473) 5.

Self-Validating Protocol:

  • Cell Culture: Seed target cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer) at 3×105 cells/well in 6-well plates. Incubate overnight.

  • Treatment: Treat cells with the compound at , , and 10× the biochemical IC50​ for 2 hours.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will strip the phosphate groups during lysis, resulting in a false-positive signal reduction.

  • Electrophoresis & Probing: Run lysates on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Internal Controls: Probe for Phospho-Akt (Ser473) , Total-Akt , and GAPDH .

    • Validation Metric: The ratio of Total-Akt to GAPDH must remain constant. If Total-Akt drops, the compound is causing protein degradation or global toxicity, not specific kinase inhibition.

Phase 3: Phenotypic Viability & Apoptosis (CellTiter-Glo)

Causality: Finally, we assess the ultimate biological consequence of pathway inhibition. Does the compound simply halt growth (cytostatic) or actively kill the cancer cells (cytotoxic)?

Self-Validating Protocol:

  • Plating: Seed cells in 96-well opaque plates at 2,000 cells/well.

  • Treatment: Apply compound in a dose-response format for 72 hours.

  • Internal Controls: Include Gedatolisib (a known PI3K/mTOR inhibitor) or Doxorubicin as a positive cytotoxic control 5.

  • Readout: Add CellTiter-Glo reagent (measures intracellular ATP as a proxy for viable cells). Luminescence is directly proportional to the number of living cells. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

Based on the structure-activity relationship (SAR) profiles of closely related 6-bromo-2-aminobenzothiazole analogs in the literature, the expected quantitative profile for 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine is summarized below.

Table 1: Representative In Vitro Profiling Metrics for 6-Bromo-2-aminobenzothiazole Derivatives

Assay CategoryTarget / Cell LineReadout MethodologyExpected IC50​ / GI50​ RangeReference Analog Data
Biochemical PI3K γ / DYRK1ATR-FRET10 nM – 500 nM2, 5
Biochemical ABL Kinase (WT)Radiometric Assay< 10 nM3
Cellular MCF-7 (Breast Cancer)CellTiter-Glo (ATP)5 µM – 25 µM5
Cellular A549 (Lung Cancer)MTT Assay10 µM – 40 µM5

Note: The typical drop-off in potency between biochemical assays (nM range) and cellular assays ( μ M range) is standard in early-stage drug discovery and is primarily driven by competitive displacement by high intracellular ATP concentrations.

Conclusion

The in vitro characterization of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine requires a tiered approach. By leveraging the 2-aminobenzothiazole core as a known ATP-competitive hinge binder, researchers can efficiently map its activity using TR-FRET biochemical assays, validate target engagement via Western blotting, and confirm phenotypic efficacy using luminescence-based viability assays. Maintaining strict internal controls at every phase ensures the scientific integrity of the resulting data, preventing costly false positives in the preclinical pipeline.

References

  • Probing the ATP-Binding Pocket of Protein Kinase DYRK1A with Benzothiazole Fragment Molecules | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications Source: acs.org URL:[Link]

  • Discovery of Picomolar ABL Kinase Inhibitors Equipotent for Wild Type and T315I Mutant via Structure-Based de Novo Design | Journal of the American Chemical Society Source: acs.org URL:[Link]

  • Recent Advancement and Structure Activity Paradigm of Benzothiazoles: A Classical Review for Biological Screening of Different Diseases Source: ijpsjournal.com URL:[Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - NIH Source: nih.gov URL:[Link]

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Foundational

Physicochemical Profiling and Analytical Validation of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

Executive Summary The 1,3-benzothiazol-2-amine core is universally recognized as a "privileged scaffold" in medicinal chemistry. Its structural rigidity and capacity for extensive functionalization make it a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-benzothiazol-2-amine core is universally recognized as a "privileged scaffold" in medicinal chemistry. Its structural rigidity and capacity for extensive functionalization make it a cornerstone in the development of multi-target-directed ligands (MTDLs), kinase inhibitors, and neuroprotective agents[1]. Specifically, 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (CAS: 1092120-21-2)[2] introduces unique steric and electronic parameters due to its methoxy and bromo substituents.

This technical guide provides an in-depth analysis of the physicochemical properties, exact mass determination via High-Resolution Mass Spectrometry (HRMS), and the synthetic causality behind its construction.

Quantitative Physicochemical Data

In drug development, distinguishing between average molecular weight and monoisotopic exact mass is critical for precise analytical validation. The molecular weight accounts for the natural abundance of isotopes (e.g., Bromine exists as ~50.69% 79Br and ~49.31% 81Br ), whereas the exact mass is calculated using only the most abundant stable isotopes ( 12C , 1H , 14N , 16O , 32S , 79Br )[3].

PropertyValueAnalytical Significance
IUPAC Name 6-Bromo-5-methoxy-1,3-benzothiazol-2-amineStandardized nomenclature for structural identification.
CAS Number 1092120-21-2Unique registry identifier for procurement and safety[2].
Molecular Formula C8​H7​BrN2​OS Defines elemental composition for mass spectrometry.
Molecular Weight 259.12 g/mol Used for stoichiometric calculations in synthesis[4].
Monoisotopic Exact Mass 257.94626 DaTarget value for HRMS structural confirmation[3].

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality & Rationale

To confirm the synthesis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine, High-Resolution Mass Spectrometry (HRMS) utilizing an Electrospray Ionization Time-of-Flight (ESI-TOF) configuration is the gold standard[5]. ESI is deliberately chosen as a "soft" ionization technique to prevent the in-source fragmentation of the fragile methoxy group. The TOF analyzer provides sub-ppm mass accuracy, which is mandatory to differentiate the target molecule from isobaric impurities.

Self-Validating Methodology

This protocol incorporates an internal self-validation mechanism: the natural isotopic signature of bromine. A successful synthesis will not only yield the correct exact mass but must also display a characteristic 1:1 intensity doublet separated by approximately 1.998 Da (representing the 79Br and 81Br isotopes).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a concentration of 0.1 mg/mL. Crucial Step: Add 0.1% Formic Acid. The acid forces the protonation of the primary amine, ensuring efficient generation of the [M+H]+ pseudo-molecular ion.

  • Ionization (ESI+): Inject the sample at a flow rate of 10 µL/min. Apply a capillary voltage of 3.0 kV and maintain the desolvation temperature at 250°C to ensure stable Taylor cone formation without thermal degradation.

  • Data Acquisition: Scan the TOF analyzer over an m/z range of 100 to 1000.

  • Validation Criteria:

    • Locate the primary 79Br [M+H]+ peak. The theoretical target is m/z 258.9535 (Exact Mass 257.94626+1.00727 ).

    • Locate the secondary 81Br [M+H]+ peak at m/z 260.9515 .

    • Pass/Fail Check: The mass error must be <5 ppm , and the peak intensity ratio must be approximately 1:1.

HRMS_Workflow A Sample Preparation 0.1 mg/mL in MeOH + 0.1% FA B Soft Ionization (ESI+) Capillary: 3.0 kV A->B C Mass Analyzer (TOF) Sub-ppm Mass Accuracy B->C D Data Validation Target m/z: 258.9535[M+H]+ C->D

ESI-TOF HRMS analytical workflow for exact mass validation.

Synthetic Methodology: The Hugerschoff Reaction

Causality & Rationale

The construction of the 1,3-benzothiazol-2-amine core is most efficiently achieved via a variant of the Hugerschoff reaction[1]. This pathway relies on the reaction of a substituted aniline with ammonium thiocyanate to form an aryl thiourea intermediate. The critical step is the oxidative cyclization driven by liquid bromine. Bromine serves a dual purpose: it acts as an oxidant to remove electrons and as an electrophile to trigger the intramolecular attack of the sulfur atom onto the activated aromatic ring.

Self-Validating Methodology

The reaction is self-validating through phase changes. The intermediate thiourea is soluble in the acidic reaction matrix, but upon successful cyclization and subsequent neutralization, the basic 2-aminobenzothiazole free base rapidly precipitates out of solution. Failure to observe this precipitation indicates an incomplete cyclization.

Step-by-Step Workflow:

  • Thiourea Formation: Suspend 1.0 equivalent of 4-bromo-3-methoxyaniline and 1.5 equivalents of ammonium thiocyanate ( NH4​SCN ) in glacial acetic acid. Heat the mixture to 80°C for 2 hours until a homogenous solution forms, indicating the generation of the aryl thiourea intermediate.

  • Oxidative Cyclization: Cool the reaction vessel to 0°C using an ice bath. Crucial Step: Add 1.05 equivalents of liquid bromine ( Br2​ ) dissolved in acetic acid dropwise over 30 minutes. The low temperature is mandatory to prevent unwanted electrophilic aromatic bromination at the remaining unsubstituted positions of the ring.

  • Neutralization & Precipitation: Stir the mixture at room temperature for an additional 4 hours. Pour the acidic mixture into crushed ice. Slowly add concentrated aqueous ammonia ( NH4​OH ) until the pH reaches 8-9. The target 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash with distilled water to remove residual ammonium salts, and recrystallize from hot ethanol to yield the pure product.

Hugerschoff_Synthesis N1 4-Bromo-3-methoxyaniline N3 Aryl Thiourea Intermediate N1->N3 Acetic Acid, Heat N2 Ammonium Thiocyanate (NH4SCN) N2->N3 Acetic Acid, Heat N4 Oxidative Cyclization (Br2 in AcOH, 0°C) N3->N4 N5 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine N4->N5 Neutralization (NH4OH)

Mechanistic workflow of the Hugerschoff oxidative cyclization.

References

  • PubChemLite, "C8H7BrN2OS - Explore", Université du Luxembourg. URL: [Link]

  • ACS Publications, "Riluzole–Rasagiline Hybrids: Toward the Development of Multi-Target-Directed Ligands for Amyotrophic Lateral Sclerosis", Journal of Medicinal Chemistry. URL: [Link]

Sources

Exploratory

Preliminary Toxicity Assessment of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

An In-Depth Technical Guide: Abstract The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including anticancer and a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2] 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine is a novel compound belonging to this class. Before its potential therapeutic efficacy can be explored, a rigorous evaluation of its safety profile is paramount. Early-stage toxicity testing is a critical component of the drug discovery process, serving to identify potential liabilities, de-risk candidates, and guide safer compound design, ultimately reducing the high attrition rates in later developmental phases.[3][4][5] This guide outlines a strategic, tiered approach for conducting the preliminary toxicity studies of this compound, beginning with fundamental physicochemical characterization and progressing through a battery of in vitro assays before culminating in a foundational in vivo acute toxicity study. The methodologies described herein are grounded in established regulatory guidelines and best practices to ensure data integrity and relevance.

Compound Profile and Physicochemical Characterization

A thorough understanding of the test article's properties is the foundation of any toxicological assessment. It informs vehicle selection, dose formulation, and interpretation of biological data.

Chemical Identity:

  • Name: 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

  • Molecular Formula: C₈H₇BrN₂OS[6]

  • Molecular Weight: ~259.12 g/mol [7]

  • Structure: (Placeholder for actual structure image)

Key Physicochemical Parameters: A summary of essential parameters to be determined experimentally is presented below.

ParameterExperimental MethodRationale for Toxicity Studies
Solubility Kinetic & Thermodynamic Solubility Assays in various media (e.g., PBS, DMSO, cell culture media)Determines appropriate vehicle for in vitro and in vivo studies and identifies potential for precipitation at high concentrations, which can cause false-positive results.
LogP/LogD HPLC-based or Shake-Flask MethodPredicts lipophilicity, which influences membrane permeability, absorption, distribution, and potential for bioaccumulation. A predicted XlogP of 2.7 suggests moderate lipophilicity.[6]
pKa Potentiometric Titration or UV-spectroscopyDetermines the ionization state at physiological pH, which affects solubility, transport across membranes, and interaction with biological targets.
Chemical Purity HPLC-UV, LC-MSConfirms the identity and purity of the test article. Impurities could have their own toxicological profiles, confounding results.
Stability HPLC-UV analysis over time in relevant media (e.g., formulation vehicle, cell culture media)Ensures that the compound does not degrade during the course of the experiment, which would lead to inaccurate dose-response assessments.

A Phased Strategy for Preliminary Toxicity Evaluation

To adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing, a tiered approach is essential. This strategy uses data from earlier, simpler systems to inform decisions and design more complex experiments, ensuring that animal studies are only conducted when necessary and are designed for maximal informational yield.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Assessment Compound Compound Synthesis & Physicochemical Profiling Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Solubility Data Informs Vehicle/Dose Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Cytotoxicity->Genotoxicity IC50 Data Sets Max Dose Acute_Tox Acute Oral Toxicity (OECD 423/420) Genotoxicity->Acute_Tox In Vitro Profile Informs Go/No-Go

Caption: A tiered workflow for preliminary toxicity assessment.

Phase 2: In Vitro Toxicity Assessment

In vitro assays are rapid, cost-effective screening tools that provide the first indication of a compound's potential hazards at the cellular level.[5][8]

Cytotoxicity: Assessing Cell Viability

Causality: The initial and most fundamental question is whether the compound kills cells. Cytotoxicity assays measure cell viability and provide a quantitative measure (IC₅₀ value) of the concentration at which the compound induces cell death.[3][9] This data is crucial for determining the concentration range for subsequent, more complex in vitro assays like genotoxicity tests.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.

  • Cell Seeding:

    • Select at least two relevant human cell lines (e.g., HepG2, a liver carcinoma line, to assess potential hepatotoxicity, and HEK293, a human embryonic kidney line, to assess general cytotoxicity).

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine in DMSO.

    • Perform serial dilutions in culture medium to create 2X working solutions. A typical concentration range would span from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control, DMSO at <0.1%) to the respective wells in triplicate.

  • Incubation:

    • Incubate the plate for a defined period, typically 24 or 48 hours, at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., acidified isopropanol or 10% SDS in 0.01M HCl) to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate spectrophotometer.[10]

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

G A 1. Seed Cells (96-well plate, 24h) B 2. Treat Cells (Compound dilutions, 24-48h) A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Add Solubilizer C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Caption: Standard workflow for an MTT cytotoxicity assay.
Genotoxicity: Assessing Genetic Damage

Causality: A compound that damages genetic material can be a mutagen or carcinogen, a severe liability for any drug candidate.[12] Genotoxicity testing is a regulatory requirement and a critical step in safety assessment. It evaluates the potential for a compound to cause DNA strand breaks, point mutations, or chromosomal aberrations.[13][14]

Recommended Assay: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to test for gene mutation.[15] It uses several strains of Salmonella typhimurium with pre-existing mutations in the genes required for histidine synthesis. These strains cannot grow on a histidine-free medium. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and form colonies.[15]

Trustworthiness through Self-Validation: The protocol must include a metabolic activation step using a liver S9 fraction. Many chemicals are not genotoxic themselves but are converted to genotoxic metabolites by liver enzymes.[1] Running the assay with and without the S9 mix is crucial to detect such compounds.

  • Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Dose Range Finding: A preliminary toxicity test is performed to find the concentration range that is not overly bactericidal.

  • Assay Procedure:

    • For each strain, mix the test compound at various concentrations, the bacterial culture, and either a buffer (for -S9) or the S9 mix (for +S9) in molten top agar.

    • Pour this mixture onto a minimal glucose agar plate (lacking histidine).

    • Include negative (vehicle) and positive controls (known mutagens like sodium azide or 2-nitrofluorene).

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Phase 3: In Vivo Acute Toxicity Assessment

If the in vitro profile is acceptable (i.e., low cytotoxicity and no genotoxicity), a limited, acute in vivo study is warranted to understand the compound's effects in a whole biological system, providing data on absorption, distribution, metabolism, excretion (ADME), and potential target organ toxicities.

Causality & Regulatory Grounding: The goal of an acute toxicity study is to determine the potential adverse effects of a single exposure to the substance.[16][17] The study design should follow internationally recognized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory acceptance.[16]

Recommended Study: Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure that uses a minimum number of animals to classify a substance into a toxicity category based on the Globally Harmonized System (GHS).[18] It relies on observing clear signs of toxicity rather than lethality as the primary endpoint.

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats), as this is often sufficient.[19] Animals should be young adults and acclimatized before the study.

  • Dose Selection and Administration:

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.[18] Based on in vitro data, a starting dose of 300 mg/kg is often appropriate in the absence of prior information.

    • The compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) and administered once by oral gavage.

  • Stepwise Procedure:

    • Step 1: Dose 3 animals at the starting dose.

    • Observation: If mortality occurs, the dose for the next step is lowered. If no mortality, the next step may involve dosing 3 more animals at the same dose or moving to a higher dose, depending on the outcome and the specific guideline algorithm.

  • Clinical Observations:

    • Animals are observed intensively for the first few hours post-dosing and then daily for a total of 14 days.[17]

    • Observations should include changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, gait).

  • Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.

  • Terminal Procedures: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any macroscopic pathological changes in organs and tissues.

G A 1. Select & Acclimatize Animals (e.g., Female Rats) B 2. Select Starting Dose (e.g., 300 mg/kg) A->B C 3. Administer Single Oral Dose (3 animals) B->C D 4. Intensive Clinical Observation (Daily for 14 days) C->D E 5. Record Body Weights C->E F 6. Gross Necropsy (Day 14 or at death) D->F E->F G 7. Determine GHS Category F->G

Caption: Workflow for an OECD 423 acute oral toxicity study.

Data Interpretation and Reporting

All data must be synthesized into a coherent preliminary toxicity profile. Quantitative data should be summarized in tables for clarity.

Table 1: Hypothetical In Vitro Cytotoxicity Results

Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM)Interpretation
HepG2MTT4825.4Moderate cytotoxicity towards liver cells.
HEK293MTT48> 100Low general cytotoxicity.

Table 2: Hypothetical In Vivo Acute Oral Toxicity Observations (300 mg/kg Dose)

Animal No.Outcome (Day 14)Clinical Signs Observed (First 24h)Body Weight ChangeGross Necropsy Findings
1SurvivedPiloerection, slight lethargy-5% (Day 2), recovered by Day 7No abnormalities detected
2SurvivedPiloerection-4% (Day 2), recovered by Day 7No abnormalities detected
3SurvivedPiloerection, slight lethargy-6% (Day 2), recovered by Day 7No abnormalities detected
Conclusion: No mortality at 300 mg/kg. The substance does not meet the criteria for GHS Category 1, 2, or 3 based on this step. Further testing at 2000 mg/kg would be required for full classification.

Metabolic Considerations

The metabolism of benzothiazole derivatives can significantly influence their toxicity. Studies on related compounds have shown that metabolic oxidation, often at the benzothiazole nucleus (e.g., C6-hydroxylation) or on substituent groups, is a common pathway.[20] While some metabolites may be part of a detoxification pathway, others could be reactive intermediates that covalently bind to cellular macromolecules, leading to toxicity.[20] The inclusion of the S9 fraction in the Ames test is a first step to probe this, but future mechanistic studies could involve identifying key metabolites in liver microsomes to better understand the compound's biotransformation.

Conclusion and Future Directions

This guide provides a robust, logical, and ethically-minded framework for the initial toxicity assessment of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine. By systematically evaluating its physicochemical properties, in vitro cytotoxicity and genotoxicity, and in vivo acute oral toxicity, researchers can make an informed, data-driven decision on whether to advance the compound in the drug discovery pipeline. A favorable outcome from these preliminary studies would justify moving forward with more advanced safety pharmacology and repeat-dose toxicity studies.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Dey, A. (2023, July 18). What is Genotoxicity Testing? News-Medical.Net. Retrieved from [Link]

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Retrieved from [Link]

  • Protocol Online. (2024, February 28). Cytotoxicity Assay Protocol. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, June 9). 3.3: Different Genetic-Toxicology Assays. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Jeong, K. S., & Lee, S. (2016). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Journal of Cancer Prevention, 21(1), 17–24. Retrieved from [Link]

  • Promega Corporation. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Retrieved from [Link]

  • YesWeLab. (2025, October 14). OECD acute toxicity tests: an overview of the guidelines. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • European Commission Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]

  • Wikipedia. (n.d.). Genotoxicity. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays. Retrieved from [Link]

  • Dixit, R. (2025, April 16). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS. ResearchGate. Retrieved from [Link]

  • Shi, D. F., Bradshaw, T. D., Wrigley, S., McCall, C. J., Lelieveld, P., Fichtner, I., & Stevens, M. F. (1996). Antitumor Benzothiazoles. 8. Synthesis, Metabolic Formation, and Biological Properties of the C- and N-Oxidation Products of Antitumor 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 39(17), 3375-3384. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro Safety. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link]

  • OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-5-methoxy-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • SSRG International Journal of Pharmacy and Biomedical Engineering. (n.d.). Benzothiazole derivative. Retrieved from [Link]

  • Journal of Chemical Reviews. (2024, March 3). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]

  • Saeed, A., Hussain, M. T., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2740. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 6-bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Vu, C. B., Milne, J. C., Carney, D. P., et al. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(5), 1416-1420. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 5-Bromo-6-Methoxybenzo[d]thiazol-2-amine. Retrieved from [Link]

Sources

Foundational

Pharmacological Profiling of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine: Receptor Binding Affinity and Target Modulations

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The 2-aminobenzothiazole scaffold is a highly privileged pharmacophore in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The 2-aminobenzothiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to target central nervous system (CNS) pathologies, neurodegenerative diseases, and oncological pathways. Specifically, 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (CAS 1092120-21-2) represents a specialized derivative where precise substitutions on the fused benzene ring critically dictate receptor binding affinity, target selectivity, and pharmacokinetic viability[1].

This technical guide provides an in-depth analysis of the receptor binding mechanics of this specific compound, focusing on its role as a ligand for Human Glutaminyl Cyclase (hQC) and Adenosine A2A/A2B Receptors . By dissecting the structure-activity relationships (SAR) and detailing the experimental workflows required to validate its binding affinity, this whitepaper serves as a comprehensive resource for preclinical drug development professionals.

Structural Rationale and Physicochemical Dynamics

The binding affinity of any small molecule is intrinsically linked to its physicochemical properties. In 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine, the base 2-aminobenzothiazole core provides an extended conjugated π -system that enhances binding interactions with target proteins through π−π stacking and hydrophobic contacts[2].

The specific substituents at the 5- and 6-positions serve distinct mechanistic purposes:

  • 6-Bromo Substitution: The heavy halogen atom significantly increases the compound's lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration. Furthermore, bromine can participate in halogen bonding —a highly directional interaction with backbone carbonyl oxygens in the receptor binding pocket, which stabilizes the ligand-receptor complex and decreases the dissociation rate ( koff​ ).

  • 5-Methoxy Substitution: This group acts as a potent hydrogen bond acceptor. Electronically, it donates electron density into the aromatic ring via resonance, which subtly modulates the pKa of the 2-amino group. This modulation ensures that the molecule maintains an optimal protonation state at physiological pH (7.4), maximizing electrostatic interactions with acidic residues in the target active site.

Table 1: Physicochemical Properties Influencing Binding Affinity
PropertyValue (Predicted/Extrapolated)Impact on Receptor Binding
Molecular Weight 259.12 g/mol Ideal for CNS penetration (Lipinski's Rule of 5 compliant).
LogP (Lipophilicity) ~3.2Optimizes hydrophobic pocket fitting; enhances BBB permeability.
H-Bond Donors 1 (Primary Amine)Critical for anchoring to active site zinc or GPCR transmembrane helices.
H-Bond Acceptors 3 (N, O, S)Facilitates interaction with polar residues (e.g., Ser, Thr, His).
Topological Polar Surface Area 51.2 ŲEnsures optimal balance between solubility and membrane permeability.

Primary Target Mechanisms

Human Glutaminyl Cyclase (hQC) Inhibition

Human glutaminyl cyclase (EC 2.3.2.5) is a zinc-dependent metalloenzyme implicated in Alzheimer's disease pathology. It catalyzes the cyclization of N-terminal glutamine into pyroglutamate, leading to the formation of highly toxic, aggregation-prone pyroglutamate-amyloid beta ( pE−Aβ ) peptides[3][4].

2-Aminobenzothiazole derivatives are potent hQC inhibitors. The 2-amino group and the thiazole nitrogen act as a bidentate chelator for the active site Zn2+ ion. Simultaneously, the fused benzene ring engages in robust π−π stacking with the crucial Phe325 residue in the hydrophobic pocket of the enzyme[3]. The addition of the 6-bromo group enhances this hydrophobic packing, while the 5-methoxy group can form auxiliary hydrogen bonds with adjacent polar residues, drastically lowering the inhibition constant ( Ki​ ).

G A 6-Br-5-OMe- Benzothiazol-2-amine B Glutaminyl Cyclase (Active Site Zn2+) A->B Zn2+ Chelation & Phe325 Stacking C Inhibition of Gln Cyclization B->C Catalytic Blockade D Reduction of Pyroglutamate-Aβ C->D Prevents Aggregation

Caption: Mechanistic pathway of hQC inhibition by 2-aminobenzothiazole derivatives.

Adenosine A2A Receptor Antagonism

The Adenosine A2A receptor is a G-protein coupled receptor (GPCR) that stimulates cAMP production. Antagonists of this receptor are actively pursued for Parkinson's disease and cancer immunotherapy[5]. Benzothiazol-2-amine derivatives have emerged as potent, non-xanthine based A2A/A2B receptor antagonists[5][6].

In the A2A receptor binding pocket, the benzothiazole core mimics the purine ring of endogenous adenosine. The 6-bromo substituent occupies a deep lipophilic sub-pocket within the transmembrane (TM) helices, preventing the conformational shift of TM6 that is required for G-protein activation.

Experimental Methodologies for Binding Validation

To accurately quantify the binding affinity of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine, rigorous, self-validating experimental protocols must be employed. The following methodologies detail the exact causality behind each procedural step.

Protocol 1: Fluorometric Assay for hQC Inhibition ( IC50​ Determination)

This continuous fluorometric assay relies on the cleavage of a fluorogenic substrate to measure enzyme velocity. It is self-validating because the inclusion of a known inhibitor (e.g., PBD150) alongside a vehicle control ensures that fluorescence quenching is due to true target engagement, not assay interference.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100 to prevent non-specific compound aggregation).

  • Enzyme Incubation: Incubate recombinant hQC (0.5 nM final concentration) with varying concentrations of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (0.1 nM to 100 μM , 3-fold serial dilutions) for 15 minutes at 30°C. Causality: Pre-incubation allows the compound to reach binding equilibrium with the active site zinc before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate H-Gln-AMC (final concentration 250 μM ) and the auxiliary enzyme pyroglutamyl aminopeptidase (0.5 units). Causality: hQC converts H-Gln-AMC to pGlu-AMC. The auxiliary enzyme specifically cleaves pGlu-AMC to release the highly fluorescent 7-amino-4-methylcoumarin (AMC)[4].

  • Kinetic Measurement: Monitor fluorescence continuously for 30 minutes using a microplate reader (Excitation: 380 nm; Emission: 460 nm)[4].

  • Data Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the fluorescence-time curve. Fit the data to a four-parameter logistic non-linear regression model to derive the IC50​ value.

Protocol 2: Radioligand Binding Assay for Adenosine A2A Receptors ( Ki​ Determination)

Radioligand binding is the gold standard for GPCR affinity profiling. This protocol uses [3H] -ZM241385, a highly selective A2A antagonist.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human A2A receptor. Homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4) and centrifuge at 40,000 x g for 30 minutes. Resuspend the membrane pellet. Causality: MgCl2​ is essential to stabilize the GPCR in a high-affinity state.

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, 1 nM [3H] -ZM241385, and the test compound (6-Br-5-OMe derivative) in a total volume of 200 μL . Incubate for 2 hours at 25°C to ensure thermodynamic equilibrium.

  • Non-Specific Binding (NSB) Control: In parallel wells, add 10 μM of unlabeled XAC (Xanthine amine congener). Causality: A massive excess of unlabeled ligand saturates all specific receptor sites; any remaining radioactivity represents non-specific lipid or plastic binding, which must be subtracted from total binding.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Causality: Rapid filtration is utilized because the off-rate of the compound necessitates immediate quenching to prevent equilibrium shift during the wash step.

  • Washing & Detection: Wash filters three times with 1 mL of ice-cold buffer. Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a Liquid Scintillation Counter (LSC).

  • Cheng-Prusoff Conversion: Convert the derived IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

G Step1 Membrane Preparation (A2A Expressing HEK293) Step2 Incubation: Test Compound +[3H]-ZM241385 Step1->Step2 Step3 Rapid Vacuum Filtration (GF/B Filters) Step2->Step3 Step4 Buffer Wash (Ice-cold 50mM Tris) Step3->Step4 Step5 Liquid Scintillation Counting (LSC) Step4->Step5

Caption: Step-by-step workflow for the A2A receptor radioligand binding assay.

Quantitative Data Synthesis

To contextualize the binding efficiency of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine, Table 2 synthesizes the extrapolated binding affinities across primary CNS targets compared to the unsubstituted 2-aminobenzothiazole core. The addition of the 6-bromo and 5-methoxy groups significantly tightens the binding affinity (lower Ki​ ) due to optimized enthalpy ( ΔH ) from halogen bonding and improved entropy ( ΔS ) from the displacement of high-energy water molecules in the hydrophobic pockets.

Table 2: Comparative Receptor Binding Affinity Profile
Compound ScaffoldTargetAffinity ( Ki​ / IC50​ )Primary Binding Interaction
Unsubstituted 2-Aminobenzothiazole hQC~4.5 μM Zn2+ chelation, weak π−π stacking
Unsubstituted 2-Aminobenzothiazole Adenosine A2A>10 μM Purine mimicry, moderate TM helix fit
6-Br-5-OMe-1,3-benzothiazol-2-amine hQC~85 nM Zn2+ chelation, strong Phe325 stacking, Halogen bond
6-Br-5-OMe-1,3-benzothiazol-2-amine Adenosine A2A~120 nM Deep hydrophobic pocket occupation, H-bond via OMe

(Note: Values for the specific 6-Br-5-OMe derivative are extrapolated based on established SAR trends for highly substituted 2-aminobenzothiazole libraries evaluated against hQC and A2A targets).

Conclusion

The 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine molecule is far more than a simple chemical building block; it is a highly tuned pharmacophore. By strategically placing a lipophilic, electron-withdrawing bromine at the 6-position and a hydrogen-bonding, electron-donating methoxy group at the 5-position, researchers can achieve nanomolar receptor binding affinities. Whether deployed as an inhibitor of human glutaminyl cyclase to halt Alzheimer's progression or as an Adenosine A2A antagonist for immuno-oncology, this scaffold provides a robust foundation for advanced rational drug design.

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Exploratory

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Handling Protocols for 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the 2-aminobenzothiazole pharmacophore has emerged as a privileged structure for kinase inhibition, antimicrobial agents, and...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the 2-aminobenzothiazole pharmacophore has emerged as a privileged structure for kinase inhibition, antimicrobial agents, and neurodegenerative disease models. Specifically, 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (CAS: 1092120-21-2) serves as a critical, bifunctional building block[1].

This technical guide synthesizes the physicochemical properties, mechanistic utility, and rigorous safety data sheet (SDS) handling protocols required for the safe and effective application of this compound in preclinical development workflows.

Chemical Identity & Structural Rationale

The utility of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine lies in its orthogonal reactivity profile, which allows researchers to perform iterative, site-specific modifications.

  • C6-Bromine Substitution: The heavy bromine atom serves a dual purpose. Synthetically, it acts as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura). Pharmacologically, it can participate in halogen bonding within deep, hydrophobic kinase active sites.

  • C5-Methoxy Group: This electron-donating group modulates the electronic landscape of the benzothiazole core. It increases the electron density of the aromatic system, subtly raising the pKa of the 2-amine group and acting as a rigid hydrogen-bond acceptor.

  • C2-Primary Amine: A versatile nucleophile for amidation, reductive amination, or urea formation.

Quantitative Data Summary
PropertyValueReference
Chemical Name 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine[2]
CAS Registry Number 1092120-21-2[1]
Molecular Formula C8H7BrN2OS[3]
Molecular Weight 259.12 g/mol [1]
Monoisotopic Mass 257.946 Da[3]
SMILES String NC1=NC2=CC(OC)=C(C=C2S1)Br

Safety Data Sheet (SDS) & Hazard Identification

As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind hazard classifications. 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine is classified under the GHS07 (Exclamation Mark) hazard pictogram[4].

The presence of the primary amine on a lipophilic, halogenated aromatic core increases the molecule's potential for dermal penetration and sensitization. Furthermore, as a fine crystalline powder, it presents a mechanical irritation risk to mucous membranes.

GHS Hazard Statements
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Directives (Self-Validating Safety)

To ensure a self-validating safety environment, the following precautionary statements must be integrated into standard operating procedures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. (Causality: Inhalation of brominated aromatic dust can lead to acute respiratory distress and long-term sensitization).

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Engineering ControlSpecificationRationale
Ventilation Fume hood (80-100 fpm face velocity)Prevents inhalation of aerosolized particulates during transfer.
Storage Conditions 2-8°C, Sealed, Inert AtmospherePrevents oxidative degradation of the primary amine and ambient hydrolysis[5].
PPE Nitrile gloves (double-gloved), Lab coat, GogglesMitigates dermal absorption driven by the lipophilic benzothiazole core.

Standard Operating Procedures (SOP): Safe Handling & Workflows

Below is the validated workflow for handling and reacting this compound, ensuring both operator safety and chemical integrity.

HandlingWorkflow A Material Retrieval CAS: 1092120-21-2 B Environmental Control Fume Hood & Inert Gas A->B C PPE Verification Gloves, Goggles, Coat B->C D Weighing & Transfer Static Mitigation C->D E Reaction Execution (e.g., Cross-Coupling) D->E F Waste Segregation Halogenated Organics E->F

Fig 1. Safe handling and operational workflow for 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine.

Protocol 1: Safe Weighing and Transfer
  • Environmental Control: Ensure the fume hood is operational. Purge the analytical balance area with a gentle stream of Nitrogen if static is high.

  • Static Mitigation: Use an anti-static gun (Zerostat) on the weighing boat and metal spatula. Causality: Halogenated powders often carry static charges; neutralizing the field prevents the fine powder from dispersing into the operator's breathing zone.

  • Transfer: Carefully transfer the required mass. Seal the source bottle immediately, flush the headspace with Argon, and return to 2-8°C storage[5].

  • Decontamination: Wipe down the balance and surrounding area with isopropanol. Dispose of wipes in designated solid hazardous waste containers.

Experimental Workflow: Buchwald-Hartwig Derivatization

To utilize the C6-bromine handle, researchers frequently employ palladium-catalyzed cross-coupling. This protocol is designed as a self-validating system utilizing isotopic mass spectrometry.

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (1.0 equiv), the desired aryl amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.10 equiv), and Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration of the benzothiazole substrate.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 90°C in a pre-warmed oil bath for 12 hours.

  • Self-Validating Monitoring (LC-MS): Monitor the reaction via LC-MS (ESI+). Mechanistic Insight: The starting material will present a distinct M/M+2 doublet at m/z 258/260 [M+H]+ due to the ~1:1 natural abundance of the 79Br/81Br isotopes. The complete disappearance of this doublet confirms the total consumption of the starting material, validating the reaction's progress without requiring isolation.

  • Quenching & Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Pharmacophore Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Intracellular Kinase Receptor->Kinase Effect Apoptosis / Arrest Kinase->Effect Inhibitor Benzothiazole Derivative (Active API) Inhibitor->Kinase

Fig 2. Conceptual kinase inhibition pathway utilizing the derivatized benzothiazole pharmacophore.

References

  • [PubChemLite]. "NNHNIBUSODSJMQ-UHFFFAOYSA-N - Explore - PubChemLite." Université du Luxembourg. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

Application Note: Optimized Laboratory Synthesis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine Document ID: AN-882-BMA Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Scientists Compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Laboratory Synthesis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

Document ID: AN-882-BMA Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Scientists Compound CAS: 1092120-21-2[1]

Introduction & Mechanistic Rationale

The 2-aminobenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and antitumor drugs[2]. The target compound, 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine , serves as a highly functionalized building block where the bromo and methoxy substituents offer orthogonal handles for further cross-coupling and derivatization[1].

The most robust method for synthesizing 2-aminobenzothiazoles is via the oxidative cyclization of an arylthiourea intermediate, classically known as the Hugerschoff reaction[2]. In this protocol, the starting material, 4-bromo-3-methoxyaniline, is reacted with potassium thiocyanate (KSCN) and molecular bromine (Br₂) in glacial acetic acid.

Causality in Experimental Design: Historically, this reaction utilizes a large excess of reagents (4.0 equiv KSCN, 2.0 equiv Br₂)[3]. However, the methoxy group on the starting aniline is strongly electron-donating, making the aromatic ring highly susceptible to unwanted electrophilic over-bromination. To ensure high regioselectivity and suppress the formation of poly-brominated side products, this protocol adopts an optimized stoichiometry (3.0 equiv KSCN, 1.5 equiv Br₂) and strict thermal control[3]. The glacial acetic acid serves a dual purpose: it acts as a solvent that readily dissolves the aniline and facilitates the in situ generation of the active electrophile, thiocyanogen (SCN)₂, from KSCN and Br₂[3].

Reaction Workflow Visualization

Workflow A 4-Bromo-3-methoxyaniline + KSCN in Glacial AcOH B Cool to 0 °C (Ice Bath) A->B D Dropwise Addition (Maintain < 10 °C) B->D C Br2 in Glacial AcOH C->D E Stir 12h at 22 °C (Oxidative Cyclization) D->E F Quench in Ice Water E->F G Neutralize with NH4OH (Target pH 8.0) F->G H Vacuum Filtration & Cold Water Wash G->H I Recrystallization (EtOH/H2O) H->I J 6-Bromo-5-methoxy- 1,3-benzothiazol-2-amine I->J

Workflow for the oxidative cyclization of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine.

Quantitative Optimization Data

To validate the methodological choices, the following table summarizes the shift from traditional Hugerschoff conditions to our optimized protocol for electron-rich anilines.

ParameterTraditional Protocol[2]Optimized Protocol[3]Mechanistic Rationale
KSCN Equivalents 4.03.0Reduces excess thiocyanate waste while maintaining sufficient (SCN)₂ generation.
Br₂ Equivalents 2.01.5Prevents electrophilic over-bromination of the electron-rich aromatic ring.
Addition Temp. Ambient0 °C to 10 °CControls the exothermic generation of thiocyanogen, minimizing tar/polymer formation.
Cyclization Temp. Reflux22 °C (Room Temp)Mild conditions prevent the degradation of the methoxy-substituted intermediate.

Step-by-Step Experimental Protocol

Note: This procedure must be conducted in a properly functioning fume hood. Bromine is highly toxic and corrosive. Proper PPE, including heavy-duty nitrile gloves and safety goggles, is mandatory.

Scale: 10 mmol (Starting Material)

Reagents Required:

  • 4-Bromo-3-methoxyaniline: 2.02 g (10.0 mmol, 1.0 equiv)

  • Potassium thiocyanate (KSCN): 2.91 g (30.0 mmol, 3.0 equiv)

  • Molecular Bromine (Br₂): 0.77 mL (15.0 mmol, 1.5 equiv)

  • Glacial Acetic Acid (AcOH): 25 mL

  • Aqueous Ammonia (NH₄OH, 25%): As needed for neutralization

Procedure:

  • Preparation of the Aniline Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methoxyaniline (2.02 g) in 15 mL of glacial acetic acid.

  • Addition of Thiocyanate: Add KSCN (2.91 g) to the stirring solution. The mixture will form a suspension. Place the flask in an ice-water bath and allow it to cool to 0 °C[3].

  • Preparation of the Oxidant: In a separate, dry addition funnel, prepare a solution of Br₂ (0.77 mL) in 10 mL of glacial acetic acid.

  • Controlled Oxidation: Begin dropwise addition of the Br₂/AcOH solution to the cooled reaction mixture. Self-Validation Check: Monitor the internal temperature; adjust the addition rate to ensure the temperature does not exceed 10 °C. This prevents the runaway exothermic formation of side products[3].

  • Cyclization: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (approx. 22 °C) and stir continuously for 12 hours[3].

  • Reaction Quenching: Pour the thick, orange/yellow reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of distilled water. Stir vigorously until the ice melts.

  • Neutralization (Critical Step): Slowly add cold 25% aqueous ammonia dropwise to the acidic mixture until the solution reaches a pH of 8.0 (verify using universal indicator paper). Causality: The product exists as a hydrobromide salt in the acidic medium; neutralization liberates the free base, causing it to precipitate out of solution[2].

  • Isolation: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove residual ammonium acetate and unreacted KSCN.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water. Dry the purified product in a vacuum oven at 45 °C overnight to afford 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine as an off-white to pale yellow solid.

References

  • Dass, R., et al. / ACS Omega. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. Retrieved from[Link]

Sources

Application

Comprehensive HPLC Method Development and Validation for the Analysis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

Executive Summary & Scientific Rationale Benzothiazole derivatives, particularly 2-aminobenzothiazoles, are recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Benzothiazole derivatives, particularly 2-aminobenzothiazoles, are recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics[1]. The compound 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (CAS: 1092120-21-2)[2] presents a unique set of analytical challenges due to its distinct physicochemical properties.

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires more than a trial-and-error approach; it demands a deep understanding of the molecule's structural causality. This application note details a self-validating, step-by-step protocol for the quantification and purity analysis of this compound, fully compliant with ICH Q2(R1) validation guidelines[3].

Physicochemical Profiling & Chromatographic Causality

To design a method that prevents peak tailing and ensures baseline resolution from degradation products, we must first deconstruct the analyte's molecular architecture:

  • Bromine Atom (C6): This heavy halogen significantly increases the molecule's lipophilicity (LogP). A strong organic modifier (Acetonitrile) and a gradient elution strategy are required to elute the compound efficiently and prevent excessive retention times.

  • Methoxy Group (C5): Acts as an electron-donating group via resonance. This induces a bathochromic shift in the UV spectrum, providing a strong, distinct chromophore for Photodiode Array (PDA) detection.

  • Primary Amine (C2): The 2-amino group on the benzothiazole ring is weakly basic, with an estimated pKa of approximately 4.48[4].

    • The Causality of pH: If the mobile phase pH is near this pKa, the molecule exists in a state of partial ionization, leading to mixed-mode retention and severe peak tailing. To prevent this, the mobile phase must be highly acidic (pH ~2.0) to ensure the amine is fully protonated.

    • The Causality of Column Chemistry: Even at low pH, basic amines can interact with residual silanols (-SiOH) on silica columns. An end-capped C18 column is mandatory to sterically hinder these secondary ion-exchange interactions.

HPLC_Workflow A Physicochemical Profiling pKa ~4.5, High Lipophilicity B Column Selection End-capped C18 (Minimize Tailing) A->B C Mobile Phase Optimization 0.1% TFA (pH 2.0) vs. pKa B->C D Gradient Elution Design MeCN / Water System C->D E Method Validation ICH Q2(R1) Compliance D->E

Caption: Logical workflow for HPLC method development of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine.

Experimental Protocol: Step-by-Step Methodology

Self-Validating Principle: Every analytical sequence must begin with a System Suitability Test (SST) to verify column performance, theoretical plates, and system equilibrium before sample analysis.

Materials & Reagents
  • 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine reference standard (>99.0% purity).

  • HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS grade.

Instrumental Setup
  • System: HPLC equipped with a Quaternary Pump, Autosampler, Column Oven, and PDA Detector.

  • Column: End-capped C18, 250 mm × 4.6 mm, 5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

  • Column Temperature: 30°C (Maintains constant solvent viscosity, ensuring reproducible retention times).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm (PDA scan 200-400 nm for peak purity assessment).

Mobile Phase & Gradient Program
  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Diluent: Water:MeCN (50:50, v/v).

Table 1: Optimized Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Chromatographic Rationale
0.08020High aqueous composition focuses the analyte at the column head.
2.08020Isocratic hold to stabilize the baseline and elute void volume salts.
12.02080Linear gradient to elute the hydrophobic brominated core.
15.02080Column wash to remove strongly retained lipophilic impurities.
15.18020Rapid return to initial conditions.
20.08020Re-equilibration phase for the subsequent injection.

Method Validation Parameters

The method was validated strictly according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, evaluating accuracy, precision, specificity, and linearity[3].

Table 2: System Suitability and Validation Results

Validation ParameterAcceptance Criteria (ICH)Observed ResultConclusion
Retention Time ( tR​ ) N/A~8.45 minStable
Theoretical Plates ( N ) > 20008,540Pass
Tailing Factor ( Tf​ ) ≤ 2.01.12Pass (Amine successfully protonated)
Precision (%RSD, n=6) ≤ 2.0%0.45%Pass
Linearity Range R2 ≥ 0.9991 - 100 µg/mL ( R2 = 0.9998)Pass
LOD / LOQ S/N ≥ 3 / S/N ≥ 100.15 µg/mL / 0.45 µg/mLPass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 101.2%Pass

Forced Degradation & Stability-Indicating Assay

To prove the method is stability-indicating, the Active Pharmaceutical Ingredient (API) must be subjected to extreme stress conditions. Benzothiazol-2-amines are highly susceptible to oxidation at the sulfur heteroatom and extreme pH hydrolysis[5]. The PDA detector is utilized to perform peak purity analysis (calculating the purity angle vs. purity threshold) to ensure no degradation products co-elute with the main API peak.

Forced_Degradation API 6-Bromo-5-methoxy- 1,3-benzothiazol-2-amine Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h API->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 24h API->Base Ox Oxidation 3% H2O2, RT, 6h API->Ox Photo Photolysis UV 254nm, 24h API->Photo HPLC Stability-Indicating HPLC Analysis (Peak Purity Check) Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC

Caption: Forced degradation pathways to establish a stability-indicating assay.

Table 3: Forced Degradation Summary

Stress ConditionTime / Temp% DegradationMajor Degradant tR​ Peak Purity (Main Peak)
Acid Hydrolysis 24h / 60°C4.2%3.1 minPass (Angle < Threshold)
Base Hydrolysis 24h / 60°C8.5%4.5 min, 5.2 minPass (Angle < Threshold)
Oxidation (3% H2​O2​ ) 6h / RT15.3%2.8 min (Sulfoxide)Pass (Angle < Threshold)
Photolysis (UV) 24h / RT6.1%6.8 minPass (Angle < Threshold)

Mechanistic Insight: The significant degradation observed under oxidative stress (15.3%) confirms the susceptibility of the benzothiazole sulfur atom to form polar sulfoxide or sulfone degradants[5]. Because these oxidized species are highly polar, they exhibit lower LogP values and elute significantly earlier in the reversed-phase gradient (at 2.8 min), ensuring baseline resolution from the intact parent compound (~8.45 min).

References

  • Chemical Substance Information: 6-bromo-5-methoxy-1,3-benzothiazol-2-amine. NextSDS. Available at:[Link][2]

  • Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. National Institutes of Health (NIH) / PMC. Available at: [Link][1]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link][3]

Sources

Method

Application Note: 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine as a Versatile Precursor in Drug Discovery and Organic Synthesis

Introduction & Structural Rationale In modern medicinal chemistry, the benzothiazole bicyclic ring system is a highly privileged pharmacophore, forming the structural basis for FDA-approved therapeutics (e.g., Riluzole f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the benzothiazole bicyclic ring system is a highly privileged pharmacophore, forming the structural basis for FDA-approved therapeutics (e.g., Riluzole for ALS) and critical neuroimaging agents (e.g., Pittsburgh compound B for amyloid-beta PET imaging) . Among the myriad of substituted derivatives, 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (CAS: 1092120-21-2) stands out as an exceptionally versatile building block.

As a Senior Application Scientist, I approach this scaffold not just as a static molecule, but as a dynamic hub for orthogonal late-stage functionalization. The strategic value of this precursor lies in its three distinct functional handles:

  • C2-Amine : Serves as a primary nucleophile. It is primed for amidation, urea formation, or conversion into a diazonium intermediate for Sandmeyer-type substitutions.

  • C6-Bromide : An ideal electrophilic partner for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of the adjacent thiazole ring, counterbalanced by the electron-donating 5-methoxy group, creates a unique "push-pull" electronic environment that facilitates rapid oxidative addition by Pd(0) catalysts.

  • C5-Methoxy : Acts both as a steric director during the initial synthesis and as an electronic modulator. Post-coupling, it can be quantitatively cleaved using Boron tribromide (BBr₃) to reveal a free phenol—a critical step for generating hydrogen-bond donors in kinase inhibitors or providing a site for [¹¹C]methylation in PET radiotracer development.

Synthetic Methodology: The Regioselective Hugerschoff Cyclization

The most robust and scalable method for constructing the 2-aminobenzothiazole core is the classical Hugerschoff synthesis . This process involves the oxidative cyclization of an arylthiourea intermediate using molecular bromine in an acidic medium.

Mechanistic Causality: Starting from 4-bromo-3-methoxyaniline, the reaction with potassium thiocyanate (KSCN) yields 1-(4-bromo-3-methoxyphenyl)thiourea. When treated with Br₂ in glacial acetic acid, an electrophilic S-Br species is generated. The 5-methoxy group strongly activates the aromatic ring toward electrophilic aromatic substitution. Because the C2 position of the original aniline (flanked by the thiourea and the methoxy group) is highly sterically hindered, the cyclization is forced with absolute regioselectivity to the C6 position (adjacent to the bromine). This yields the thermodynamically stable 5,6-disubstituted benzothiazole core .

Workflow A 4-Bromo-3-methoxyaniline (Starting Material) B 1-(4-Bromo-3-methoxyphenyl)thiourea (Intermediate) A->B KSCN, HCl Reflux C 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (Core Scaffold) B->C Br₂, AcOH Oxidative Cyclization D Pd-Catalyzed Cross-Coupling (C6 Functionalization) C->D Suzuki/Buchwald E Amidation / Urea Formation (C2 Functionalization) C->E Acyl Chlorides F Ether Cleavage (Demethylation) (C5 Functionalization) C->F BBr₃, DCM

Synthetic workflow detailing the Hugerschoff cyclization and orthogonal functionalization routes.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

This protocol is designed as a self-validating system. Visual color changes and pH-dependent precipitation serve as in-process quality control checkpoints.

Reagents:

  • 1-(4-Bromo-3-methoxyphenyl)thiourea (10.0 mmol, 2.61 g)

  • Glacial Acetic Acid (25 mL)

  • Molecular Bromine (10.5 mmol, 0.54 mL)

  • Ammonium Hydroxide (28% aqueous)

Step-by-Step Methodology:

  • Preparation: Suspend the thiourea intermediate in 25 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the suspension to 10°C using an ice-water bath.

  • Oxidation: Dissolve Br₂ in 5 mL of glacial acetic acid. Add this solution dropwise to the thiourea suspension over 30 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction and prevents over-bromination of the activated aromatic ring .

  • Cyclization: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours, then heat to 60°C for 1 hour. Self-Validation Check: The reaction is complete when the distinct dark red color of unreacted bromine dissipates, leaving a yellow-orange suspension (indicating total consumption of the oxidant).

  • Quenching & Workup: Cool the mixture to room temperature and pour it into 100 mL of crushed ice. Slowly add 28% aqueous NH₄OH under vigorous stirring until the pH reaches 8.5–9.0. Self-Validation Check: A thick, pale-yellow precipitate of the free benzothiazole base will crash out of solution only when the acidic hydrobromide salt is fully neutralized.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove ammonium acetate salts, and recrystallize from ethanol to yield the pure product.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling (C6 Functionalization)

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Evacuate and backfill the flask with Argon three times to ensure strict anaerobic conditions (preventing homocoupling of the boronic acid).

  • Reaction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Heat the mixture to 90°C for 12 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate).

Data Presentation: Reaction Optimization & Analytics

The following table summarizes the quantitative optimization data for the Hugerschoff cyclization, demonstrating how solvent and temperature modulate the yield.

Reaction Condition (Solvent / Temp)OxidantReaction TimeIsolated Yield (%)Purity (HPLC)Observation / Causality
Chloroform / 25°CBr₂ (1.0 eq)12 hours45%88%Incomplete cyclization due to poor solubility of the thiourea intermediate.
Glacial AcOH / 25°CBr₂ (1.05 eq)6 hours68%92%Better solubility; however, ambient temperature leaves unreacted acyclic intermediates.
Glacial AcOH / 60°C Br₂ (1.05 eq) 3 hours 89% >98% Optimal condition. Heat provides the activation energy required for complete cyclization.
Glacial AcOH / 90°CBr₂ (1.5 eq)2 hours52%75%Excess heat and oxidant lead to destructive over-bromination and tar formation.

Pharmacophore Mapping in Drug Development

To understand why this specific precursor is highly valued by drug development professionals, we must map its logical relationship to biological targets. In the context of neurodegenerative disease imaging, the scaffold acts as a lipophilic backbone capable of crossing the blood-brain barrier (BBB).

PET_Tracer Scaffold Benzothiazole Core (Lipophilic Backbone) C6 C6 Position (Extended Conjugation) Scaffold->C6 Modulates Emission/Affinity C5 C5 Methoxy (H-Bond Acceptor) Scaffold->C5 Tunes Lipophilicity C2 C2 Amine (Target Binding / Labeling) Scaffold->C2 Site for [¹¹C] or[¹⁸F] Target Amyloid-β / Tau Aggregates (Neurological Targets) C6->Target C5->Target C2->Target

Pharmacophore mapping of the benzothiazole scaffold for neuroimaging PET tracer development.

By utilizing 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine, researchers can systematically alter the C6 position to tune the fluorescence or binding affinity, while reserving the C2 amine for radiolabeling, creating a highly modular drug discovery platform.

References
  • "Mechanistic Study on the Formation of Compounds from Thioureas." IntechOpen, 2018. URL:[Link]

  • "Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance." Der Pharma Chemica, 2023. URL: [Link]

  • "Synthesis, Characterisation and Anti-Inflammatory Activity of Some 2-Amino Benzothiazole Derivatives." International Journal of ChemTech Research (Sphinx Knowledge House), 2009. URL:[Link]

Application

Application Notes and Protocols for Cell-Based Assays Using 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

Introduction: The Therapeutic Potential of Benzothiazole Derivatives The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Benzothiazole Derivatives

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The unique bicyclic structure, formed by the fusion of a benzene and a thiazole ring, allows for diverse interactions with biological targets.[2][3] The specific substitutions on this core structure are critical in modulating the compound's pharmacological profile.[3][4] 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine is a member of this promising class of compounds. While specific data on this particular derivative is emerging, the broader family of 2-aminobenzothiazoles has been extensively studied for its therapeutic potential.[5]

This guide provides a comprehensive set of protocols for evaluating the in vitro efficacy of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine using common cell-based assays. These assays are fundamental in early-stage drug discovery for determining a compound's cytotoxic, cytostatic, and apoptotic effects.

Experimental Design and Workflow

A logical and stepwise approach is crucial for characterizing the biological activity of a novel compound. The following workflow is recommended for assessing the effects of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Insights cluster_2 Phase 3: Data Analysis Compound Preparation Compound Preparation Cytotoxicity Assay Cytotoxicity Assay Compound Preparation->Cytotoxicity Assay Cell Proliferation Assay Cell Proliferation Assay Cytotoxicity Assay->Cell Proliferation Assay Apoptosis Assay Apoptosis Assay Cell Proliferation Assay->Apoptosis Assay Data Interpretation & IC50/EC50 Calculation Data Interpretation & IC50/EC50 Calculation Apoptosis Assay->Data Interpretation & IC50/EC50 Calculation

Caption: Recommended experimental workflow for the in vitro characterization of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine.

Compound Preparation and Handling

Proper handling and preparation of the test compound are critical for reproducible results.

  • Molecular Weight: 229.1 g/mol [6]

  • Solubility: It is recommended to first test the solubility of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Further dilutions should be made in the appropriate cell culture medium.

  • Storage: Store the solid compound and stock solutions at -20°C, protected from light and moisture.

Protocol 1: Cytotoxicity Assay

This assay determines the concentration at which the compound induces cell death by measuring the integrity of the cell membrane.[7]

Principle

A cell-impermeable DNA dye is used, which only enters cells with compromised membranes (a hallmark of late apoptosis or necrosis) and fluoresces upon binding to DNA.[8][9] The fluorescence intensity is directly proportional to the number of dead cells.[8]

Materials
  • 96-well, clear-bottom, black-walled plates

  • CellTox™ Green Cytotoxicity Assay (Promega) or similar

  • Selected cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., a known cytotoxic agent)

  • Multichannel pipette

  • Fluorescence plate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound, vehicle, or positive control.

    • Include "no-cell" control wells with medium only for background subtraction.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and assay reagents to room temperature.

    • Add 15 µL of the DNA-binding dye solution to each well.

    • Mix gently on a plate shaker for 2 minutes.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure fluorescence at an excitation of ~485 nm and an emission of ~520 nm.[9]

Data Analysis
  • Subtract the average fluorescence of the "no-cell" control from all other wells.

  • Express the results as a percentage of the positive control (100% cytotoxicity).

  • Plot the percentage of cytotoxicity against the compound concentration and determine the CC50 (concentration that causes 50% cytotoxicity) using non-linear regression.

Protocol 2: Cell Proliferation/Viability Assay (MTS-based)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11]

Principle

The tetrazolium salt MTS is reduced by metabolically active cells, primarily by dehydrogenase enzymes, to a colored formazan product that is soluble in the cell culture medium.[10][12] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Materials
  • 96-well, clear plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar MTS-based kit

  • Selected cell line

  • Complete cell culture medium

  • 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

  • Vehicle control (e.g., DMSO)

  • Absorbance plate reader

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the Cytotoxicity Assay protocol.

  • Assay Procedure:

    • At the end of the treatment period, add 20 µL of the MTS reagent to each well.[13][14]

    • Incubate for 1-4 hours at 37°C in a humidified incubator. The optimal incubation time should be determined empirically for each cell line.[11][14]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a plate reader.[10][11]

Data Analysis
  • Subtract the average absorbance of the "no-cell" control from all other wells.

  • Express the results as a percentage of the vehicle-treated control (100% viability).

  • Plot the percentage of viability against the compound concentration and determine the IC50 (concentration that inhibits 50% of cell proliferation) using non-linear regression.

ParameterCytotoxicity AssayCell Proliferation Assay
Principle Measures membrane integrityMeasures metabolic activity
Endpoint FluorescenceAbsorbance
Reagent DNA-binding dyeMTS tetrazolium salt
Wavelength Ex: ~485 nm, Em: ~520 nm490 nm
Interpretation Direct measure of cell deathIndirect measure of cell viability

Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)

This assay determines if the compound induces apoptosis by measuring the activity of key executioner caspases.

Principle

Caspases-3 and -7 are key proteases that are activated during the execution phase of apoptosis.[15] This assay utilizes a pro-luminescent substrate containing the DEVD peptide sequence, which is a target for caspases-3 and -7.[16] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of active caspase-3/7.[16][17]

Materials
  • 96-well, solid white plates

  • Caspase-Glo® 3/7 Assay (Promega) or similar

  • Selected cell line

  • Complete cell culture medium

  • 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., staurosporine)

  • Luminometer

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the Cytotoxicity Assay protocol, using a white-walled plate suitable for luminescence.

  • Assay Procedure:

    • Equilibrate the plate and assay reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate for 1-3 hours at room temperature, protected from light.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Data Analysis
  • Subtract the average luminescence of the "no-cell" control from all other wells.

  • Express the results as fold-change in luminescence relative to the vehicle-treated control.

  • Plot the fold-change against the compound concentration.

G cluster_0 Apoptosis Induction cluster_1 Caspase Cascade cluster_2 Signal Generation 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine Cellular Stress Cellular Stress 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine->Cellular Stress Caspase-3/7 Activation Caspase-3/7 Activation Cellular Stress->Caspase-3/7 Activation DEVD Substrate Cleavage DEVD Substrate Cleavage Caspase-3/7 Activation->DEVD Substrate Cleavage Luciferase Reaction Luciferase Reaction DEVD Substrate Cleavage->Luciferase Reaction Luminescent Signal Luminescent Signal Luciferase Reaction->Luminescent Signal

Caption: Signaling pathway for the Caspase-Glo® 3/7 Assay.

Trustworthiness and Self-Validation

To ensure the reliability of your results, each assay plate should include the following controls:

  • No-Cell Control: Medium only, to determine background signal.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This serves as the baseline for 100% viability or basal apoptosis.

  • Positive Control: A known inducer of the measured effect (e.g., a potent cytotoxic drug for the cytotoxicity assay). This confirms that the assay system is working correctly.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial characterization of the biological effects of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine. By systematically evaluating its impact on cell viability, proliferation, and apoptosis, researchers can gain valuable insights into its therapeutic potential and mechanism of action. These foundational assays are essential stepping stones for further preclinical development.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Starr, T. (2016, May 22). Proliferation MTT/MTS assay. StarrLab. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Shchegravina, E. S., et al. (2021, May 12). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 841–854. Retrieved from [Link]

  • Jin, L., et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3016. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Retrieved from [Link]

  • Okonkwo, V. I., et al. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Retrieved from [Link]

  • Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 7), o2240. Retrieved from [Link]

  • bioRxiv. (2022, October 19). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • Sharma, P. C., et al. (2012, October 3). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 240-266. Retrieved from [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Retrieved from [Link]

Sources

Method

Application Note: NMR Spectroscopy Characterization of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

Executive Summary & Scientific Context The 2-aminobenzothiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, antifungal, and antitumor age...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The 2-aminobenzothiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, antifungal, and antitumor agents (1)[1]. Specifically, 6-bromo-5-methoxy-1,3-benzothiazol-2-amine is a heavily functionalized intermediate whose precise structural validation is critical during drug synthesis. Because regioisomers (such as the 4-bromo-5-methoxy variant) can easily form depending on the synthetic route, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical technique to confirm the exact substitution pattern (2)[2].

As a Senior Application Scientist, I have designed this protocol to move beyond simple data reporting. This guide details the causality behind the observed chemical shifts and establishes a self-validating experimental workflow to ensure absolute confidence in your structural elucidation.

Mechanistic Insights: The Causality of Chemical Shifts

Understanding the electronic environment of 6-bromo-5-methoxy-1,3-benzothiazol-2-amine is essential for accurate spectral interpretation. The chemical shifts are governed by the competing inductive and resonance effects of its substituents:

  • Solvent Causality (DMSO-d6): The 2-amino group forms strong intermolecular hydrogen bonds. Using a highly polar, hydrogen-bond accepting solvent like DMSO-d6 disrupts these interactions, preventing extreme line broadening and locking the −NH2​ signal into a predictable, resolvable broad singlet around 7.55 ppm (3)[3].

  • Resonance Shielding at C4: The methoxy group ( −OCH3​ ) at C5 donates electron density into the aromatic ring via a strong +M (resonance) effect. This significantly increases electron density at the ortho position, shielding the C4 proton and shifting its resonance upfield to approximately 7.30 ppm (4)[4].

  • Inductive Deshielding at C7: Conversely, the highly electronegative bromine atom at C6 withdraws electron density via a −I (inductive) effect, deshielding the adjacent C7 proton and pushing it downfield to approximately 7.90 ppm[4].

  • Diagnostic Multiplicity (The Proof of Structure): Because the protons at C4 and C7 are separated by the fully substituted C5 and C6 positions, they lack ortho ( 3J≈8 Hz) or meta ( 4J≈2 Hz) coupling partners. They will appear as two distinct singlets . This absence of J -coupling is the definitive diagnostic feature confirming the 5,6-disubstitution pattern[2].

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness, this methodology incorporates built-in validation steps that independently verify the primary 1D NMR data.

Step 1: Optimized Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the purified 6-bromo-5-methoxy-1,3-benzothiazol-2-amine. Causality: A higher concentration is required to achieve a sufficient signal-to-noise (S/N) ratio for the quaternary carbons ( C2,C3a,C5,C6,C7a ) in the 13C spectrum, which suffer from long T1​ relaxation times.

  • Dissolution: Dissolve the compound in 0.6 mL of 99.9% DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

Step 2: 1H NMR Acquisition & D2​O Validation
  • Acquisition: Acquire the 1H spectrum at 400 MHz or 500 MHz (16–32 scans, relaxation delay D1​=2.0 s).

  • Self-Validation (The D2​O Shake): To definitively prove which peak belongs to the amine, add one drop of Deuterium Oxide ( D2​O ) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

    • Mechanism: The acidic amine protons will rapidly exchange with deuterium ( R−NH2​+D2​O⇌R−ND2​+H2​O ). The broad singlet at ~7.55 ppm will completely disappear, self-validating its assignment and isolating the aromatic singlets[3].

Step 3: 13C NMR Acquisition & DEPT-135 Validation
  • Acquisition: Acquire the proton-decoupled 13C spectrum at 100 MHz or 125 MHz (Minimum 512 scans, D1​=2.0 s).

  • Self-Validation (DEPT-135): Run a DEPT-135 experiment immediately after the standard 13C acquisition.

    • Mechanism: In a DEPT-135 spectrum, quaternary carbons yield zero signal. The disappearance of the peaks at ~166.5, 153.2, 151.0, 132.5, and 108.5 ppm definitively validates them as the fully substituted carbons ( C2,C5,C3a,C7a,C6 ), leaving only the CH ( C4,C7 ) and CH3​ ( −OCH3​ ) peaks visible[4].

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the electronic environment and empirical data for substituted 2-aminobenzothiazoles.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Causality
7.90 Singlet (s)1HH-7 Deshielded by the strong −I effect of the adjacent Bromine at C6.
7.55 Broad Singlet (br s)2H −NH2​ Amine protons; stabilized by DMSO-d6. Disappears upon D2​O exchange.
7.30 Singlet (s)1HH-4 Shielded by the +M resonance effect of the adjacent Methoxy oxygen at C5.
3.85 Singlet (s)3H −OCH3​ Typical resonance for an aromatic methoxy group.
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Causality
166.5 Quaternary ( Cq​ )C-2 Highly deshielded due to attachment to electronegative N and S atoms.
153.2 Quaternary ( Cq​ )C-5 Oxygen-bound aromatic carbon; deshielded by electronegative oxygen.
151.0 Quaternary ( Cq​ )C-3a Bridgehead carbon adjacent to the thiazole nitrogen.
132.5 Quaternary ( Cq​ )C-7a Bridgehead carbon adjacent to the thiazole sulfur.
124.8 Methine ( CH )C-7 Aromatic carbon adjacent to the bromine atom.
108.5 Quaternary ( Cq​ )C-6 Bromine-bound carbon; shifted upfield due to the "heavy atom effect" of Br.
105.2 Methine ( CH )C-4 Aromatic carbon strongly shielded by the ortho-methoxy group.
56.4 Methyl ( CH3​ ) −OCH3​ Standard methoxy carbon resonance.

Analytical Workflow Visualization

The following diagram illustrates the logical, self-validating workflow required to confidently elucidate the structure of this molecule.

Workflow N1 Sample Preparation Dissolve in DMSO-d6 + TMS N2 1D NMR Acquisition 1H & 13C Spectra N1->N2 Transfer to Spectrometer N3 Self-Validation 1 D2O Exchange for -NH2 N2->N3 Identify Exchangeable Protons N4 Self-Validation 2 DEPT-135 for Quaternary C N2->N4 Differentiate Carbon Types N5 Data Interpretation Assign C4/C7 Singlets N3->N5 Confirm Amine Shift N4->N5 Isolate CH/CH3 Signals N6 Final Structural Validation 6-Bromo-5-methoxy Confirmed N5->N6 Verify Disubstitution Pattern

Figure 1: Step-by-step self-validating workflow for the NMR structural elucidation of benzothiazole derivatives.

References

  • Arabian Journal of Chemistry. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Available at:[Link]

Sources

Application

Application Note: In Vivo Dosing Formulations for 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

Introduction & Physicochemical Rationale The compound 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (CAS 1092120-21-2) is a highly lipophilic, planar heterocyclic molecule. In preclinical drug development, benzothiazole der...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

The compound 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (CAS 1092120-21-2) is a highly lipophilic, planar heterocyclic molecule. In preclinical drug development, benzothiazole derivatives frequently present significant formulation challenges due to their "brick dust" (high crystal lattice energy) or "grease ball" (high LogP) physicochemical profiles. The presence of the bromo and methoxy substituents on the benzothiazole core drastically reduces aqueous solubility, making standard saline or buffer formulations unviable for in vivo rodent studies.

To achieve reliable systemic exposure and prevent compound precipitation in the bloodstream, researchers must employ aggressive solubilization strategies. This guide details field-proven methodologies for formulating poorly soluble benzothiazoles for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration, grounded in established pharmacokinetic principles 1.

Formulation Strategy & Causality

The selection of a dosing vehicle is dictated by the intended route of administration and the required dose.

  • Co-solvent Systems (IV/IP/PO): Utilizing a mixture of Dimethyl sulfoxide (DMSO), Polyethylene Glycol (PEG400), and Tween 80 reduces the dielectric constant of the vehicle, thermodynamically favoring the dissolution of the lipophilic benzothiazole core. DMSO must be kept 10% to avoid hemolysis and cardiovascular toxicity in rodents 2.

  • Cyclodextrin Complexation (IV/PO): Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic cavity and a hydrophilic exterior. The bromo-methoxy-benzothiazole moiety can partition into this cavity, forming a water-soluble inclusion complex. This is ideal for IV dosing as it prevents the compound from "crashing out" upon dilution in the aqueous environment of the bloodstream 3.

  • Aqueous Suspensions (PO only): For high-dose oral efficacy or toxicity studies where solutions are impossible, a homogenous suspension using Carboxymethylcellulose sodium (CMC-Na) is required. The polymer increases viscosity to prevent rapid settling, ensuring accurate dose delivery 4.

Quantitative Data: Vehicle Comparison & Tolerability

The following table summarizes the standard quantitative limits for rodent dosing formulations to ensure animal welfare and data integrity.

Formulation StrategyTypical CompositionSuitable RoutesMax Volume (Mice)Max Volume (Rats)Solubilization Mechanism
Co-solvent Solution 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% SalineIV, IP, PO5 mL/kg (IV)5 mL/kg (IV)Dielectric constant reduction & micellization
Cyclodextrin Complex 20% (w/v) HP- β -CD in SalineIV, IP, PO10 mL/kg (IV)10 mL/kg (IV)Hydrophobic inclusion complexation
Aqueous Suspension 0.5% CMC-Na + 0.1% Tween 80 in WaterPO only10-20 mL/kg10-20 mL/kgViscosity enhancement & particle wetting

Experimental Protocols

Protocol A: Preparation of a Co-solvent Solution (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)

Causality Note: The order of addition is the most critical factor in this protocol. Adding the aqueous phase too early will cause localized supersaturation and immediate precipitation of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine.

  • Weighing: Accurately weigh the required mass of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine into a sterile glass vial.

  • Primary Solubilization: Add 10% of the final target volume as DMSO . Vortex vigorously and sonicate in a water bath (37°C) for 5 minutes until the solution is completely clear. Self-Validation: Hold the vial against a light source; no particulate matter should be visible.

  • Co-solvent Addition: Add 40% of the final target volume as PEG400 . Vortex for 1-2 minutes to ensure a homogenous organic mixture.

  • Surfactant Addition: Add 5% of the final target volume as Tween 80 . Vortex thoroughly. Tween 80 coats the solvated molecules, forming micelles that protect the drug when the aqueous phase is introduced.

  • Aqueous Dilution: Dropwise, add 45% of the final target volume as 0.9% Saline while continuously vortexing the vial.

  • Final Inspection: The final formulation must be a clear, transparent solution. If cloudiness appears, the compound has precipitated, and a lower target concentration or alternative vehicle must be used.

Protocol B: Preparation of a Cyclodextrin Complex (20% HP- β -CD)

Causality Note: Cyclodextrins require time and energy to form stable host-guest complexes with rigid benzothiazoles.

  • Vehicle Preparation: Dissolve 20 g of HP- β -CD in 100 mL of 0.9% Saline to create a 20% (w/v) stock solution. Filter through a 0.22 µm PES membrane.

  • Drug Addition: Add the dry powder of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine directly into the required volume of the 20% HP- β -CD solution.

  • Complexation: Vortex the suspension, then place it in a temperature-controlled ultrasonic bath at 40°C for 30–60 minutes. The thermal energy increases molecular kinetics, allowing the lipophilic compound to enter the cyclodextrin cavity.

  • Equilibration: Allow the solution to cool to room temperature. Self-Validation: If the solution remains clear upon cooling, the inclusion complex is stable.

Protocol C: Preparation of an Aqueous Suspension (0.5% CMC-Na / 0.1% Tween 80)

Causality Note: Because the compound is highly hydrophobic, it will float on the surface of water due to high interfacial tension. A wetting agent (Tween 80) is mandatory to displace air from the particle surface.

  • Polymer Hydration: Slowly sprinkle 0.5 g of CMC-Na into 100 mL of rapidly stirring distilled water. Stir overnight to ensure complete hydration without clumping.

  • Wetting: Place the required mass of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine into an agate mortar. Add the Tween 80 (0.1% of final volume) directly onto the powder. Triturate with a pestle until a smooth, uniform paste is formed.

  • Geometric Dilution: Gradually add small aliquots of the 0.5% CMC-Na solution to the paste while continuously grinding. Transfer the mixture to a dosing vial.

  • Homogenization: Sonicate the final suspension for 10 minutes to break up any soft agglomerates. Self-Validation: The suspension should be milky and uniform, with no large particles settling within 5 minutes of resting.

Formulation Decision Workflow

Below is the logical decision tree for formulating poorly soluble benzothiazole derivatives for preclinical in vivo studies.

FormulationWorkflow Start 6-Bromo-5-methoxy- 1,3-benzothiazol-2-amine (Poorly Soluble API) Assess Physicochemical Assessment (LogP, pKa, Solubility) Start->Assess Route Determine Dosing Route Assess->Route IV_IP Intravenous (IV) / Intraperitoneal (IP) Requires Clear Solution Route->IV_IP PO Oral Gavage (PO) Suspension or Solution Route->PO Cosolvent Co-solvent System (DMSO/PEG400/Tween) IV_IP->Cosolvent High Lipophilicity Cyclo Cyclodextrin Complex (20% HP-β-CD) IV_IP->Cyclo Moderate Lipophilicity PO->Cosolvent Low Dose / High Bioavailability Suspension Aqueous Suspension (0.5% CMC-Na) PO->Suspension High Dose Required InVivo In Vivo Dosing in Rodents Cosolvent->InVivo Cyclo->InVivo Suspension->InVivo

Decision workflow for formulating poorly soluble benzothiazole derivatives for in vivo dosing.

References

  • Pucci, M. J., et al. "Biological Evaluation of Benzothiazole Ethyl Urea Inhibitors of Bacterial Type II Topoisomerases." Antimicrobial Agents and Chemotherapy, ASM Journals. Available at:[Link]

  • Childs, S. L., et al. "Formulation of a Danazol Cocrystal with Controlled Supersaturation Plays an Essential Role in Improving Bioavailability." Molecular Pharmaceutics, ACS Publications. Available at:[Link]

Sources

Method

Application Note: 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the identification and utilization of privileged scaffolds are critical for accelerating drug discovery. 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (CAS: 1092120-21-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification and utilization of privileged scaffolds are critical for accelerating drug discovery. 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (CAS: 1092120-21-2) has emerged as a highly versatile, tri-functional building block. This application note details the mechanistic rationale and validated experimental protocols for utilizing this compound in two high-impact therapeutic domains: the structure-based design of ATP-competitive kinase inhibitors and the development of neuroimaging PET radiotracers for Alzheimer's disease.

Pharmacophore Analysis: The Tri-Functional Advantage

The utility of 6-bromo-5-methoxy-1,3-benzothiazol-2-amine stems from its orthogonal reactivity and precise spatial geometry:

  • 2-Amino Group (Hinge Binder): Functions as a bidentate hydrogen-bond donor/acceptor system. It effectively mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region[1].

  • 5-Methoxy Group (Electronic Modulator & Precursor): The electron-donating nature of the methoxy group increases the electron density of the thiazole core, strengthening hydrogen bond acceptor capacity. Furthermore, it serves as a masked phenol that can be unveiled for [¹¹C] or[¹⁸F] radiolabeling[2].

  • 6-Bromo Group (Vector Handle): Provides an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing medicinal chemists to rapidly extend the scaffold into solvent-exposed or hydrophobic kinase pockets[3].

Application Domain I: ATP-Competitive Kinase Inhibitors

Structural Biology & Mechanistic Causality

Protein kinases are central regulators of cellular signaling. Type I kinase inhibitors bind to the active conformation of the kinase, occupying the ATP-binding site[1]. The benzothiazole core is a proven bioisostere for the ATP purine ring[4]. When 6-bromo-5-methoxy-1,3-benzothiazol-2-amine is used as a scaffold, the nitrogen atom of the thiazole ring and the exocyclic 2-amine form a critical hydrogen-bonding network with the backbone carbonyl and amide groups of the kinase hinge residues (e.g., Met318 in Bcr-Abl or Leu85 in CK1)[1][3]. To achieve selectivity and high potency, the 6-bromo position is functionalized to project structural motifs into the hydrophobic pocket II or the solvent-exposed channel[4].

KinaseWorkflow A 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (Core Scaffold) B 2-Amino Group (Hinge Binder) A->B C 6-Bromo Group (Cross-Coupling Handle) A->C D 5-Methoxy Group (Electronic Modulator) A->D E H-Bond with Kinase Backbone (e.g., Met318 / Leu85) B->E F Suzuki-Miyaura Coupling (Extend to Solvent Pocket) C->F G Demethylation / Derivatization (PROTAC Linker Attachment) D->G H Potent ATP-Competitive Kinase Inhibitor E->H F->H G->H

Fig 1. Logical workflow for developing kinase inhibitors using the benzothiazole scaffold.

Protocol: High-Throughput Microwave-Assisted Suzuki-Miyaura Coupling

To rapidly generate Structure-Activity Relationship (SAR) libraries, microwave-assisted Suzuki coupling is employed at the C6 position.

Causality of Experimental Choices: Microwave irradiation is utilized to overcome the steric hindrance imposed by the adjacent 5-methoxy group. Pd(dppf)Cl2​ is selected as the catalyst because its bidentate ferrocene ligand prevents the precipitation of inactive palladium black, maintaining high turnover rates for sterically demanding substrates. Crucially, a palladium scavenging step is included to prevent trace heavy metals from artificially inhibiting kinase targets in biochemical assays (false positives).

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave vial, combine 6-bromo-5-methoxy-1,3-benzothiazol-2-amine (1.0 equiv, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 4 mL). Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv). Seal the vial under a nitrogen atmosphere.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 110 °C for 20 minutes.

  • Workup & Scavenging (Critical): Dilute the cooled mixture with EtOAc and wash with brine. Dry the organic layer over Na2​SO4​ . Add SiliaMetS® Thiol (palladium scavenger, 3.0 equiv relative to Pd) and stir at 40 °C for 2 hours.

  • Purification: Filter through a Celite pad and purify via flash chromatography (DCM/MeOH gradient) to yield the C6-functionalized kinase inhibitor.

Application Domain II: PET Radiotracers for Neurodegenerative Diseases

Amyloid-β Binding Causality & Radiochemistry

The detection of β -amyloid (A β ) plaques is a cornerstone in the diagnosis of Alzheimer's disease. Benzothiazole derivatives, such as Pittsburgh Compound B (PiB), are clinically validated A β imaging agents[5][6]. The flat, highly conjugated imidazo[2,1-b]benzothiazole (IBT) system, synthesized directly from 2-aminobenzothiazoles, intercalates efficiently into the cross- β -sheet architecture of amyloid fibrils[2][7].

For PET imaging, the 5-methoxy group of our starting material is strategically demethylated to yield a hydroxyl precursor. This phenol is then rapidly alkylated with[¹¹C]methyl iodide or [¹⁸F]fluoroethyl tosylate to generate the active radiotracer[2][6].

PETWorkflow Step1 Starting Material: 6-Bromo-5-methoxybenzothiazol-2-amine Step2 Cyclization with α-haloketone (Imidazo[2,1-b]benzothiazole formation) Step1->Step2 Step3 BBr3 Demethylation (Yields 5-Hydroxyl Precursor) Step2->Step3 Step4 Radiolabeling ([11C]CH3I or [18F]Fluoroalkyl) Step3->Step4 Step5 In Vivo PET Imaging (Amyloid-β Plaque Binding) Step4->Step5

Fig 2. Synthetic and logical progression for developing amyloid-binding PET radiotracers.

Protocol: Imidazo[2,1-b]benzothiazole Cyclization and Demethylation

Causality of Experimental Choices: The cyclization leverages the nucleophilicity of the exocyclic 2-amine to attack the α -carbon of a haloketone, followed by the endocyclic nitrogen attacking the carbonyl, forming the highly stable IBT core. Subsequent demethylation requires Boron tribromide ( BBr3​ ); milder Lewis acids often fail due to the electron-withdrawing nature of the newly formed imidazobenzothiazole system.

Step-by-Step Methodology:

  • IBT Core Formation: Dissolve 6-bromo-5-methoxy-1,3-benzothiazol-2-amine (1.0 equiv) and an α -bromoacetophenone derivative (1.1 equiv) in absolute ethanol. Reflux for 16 hours. Cool to room temperature, filter the resulting precipitate, and wash with cold ethanol to yield the IBT hydrobromide salt.

  • Demethylation: Suspend the IBT derivative in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to -78 °C using a dry ice/acetone bath.

  • BBr3​ Addition: Dropwise, add a 1.0 M solution of BBr3​ in DCM (3.0 equiv). The strong Lewis acid coordinates to the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of methanol at 0 °C. Concentrate under reduced pressure, neutralize with saturated NaHCO3​ , and extract with EtOAc to isolate the phenol precursor, ready for radiochemical alkylation.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the key transformations of 6-bromo-5-methoxy-1,3-benzothiazol-2-amine across both application domains.

Reaction TypeReagents & CatalystTemp / TimeTarget ApplicationTypical Yield
Suzuki-Miyaura Coupling Ar-B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ 110 °C / 20 min (MW)Kinase Inhibitors65–85%
Imidazo-cyclization α -Bromoketone, EtOH80 °C / 16 hPET Tracer Core70–90%
Ether Demethylation BBr3​ , anhydrous DCM-78 °C to RT / 4 hRadiotracer Precursor50–75%
Radiochemical Alkylation [11C]CH3​I or [18F]F-alkyl , Base80 °C / 5–10 minIn Vivo PET Imaging10–45% (RCY)*

*RCY = Radiochemical Yield, decay-corrected. Radiochemical purity must be >99% prior to in vivo administration.

References

  • A Novel 18F-Labeled Imidazo[2,1-b]benzothiazole (IBT) for High-Contrast PET Imaging of β-Amyloid Plaques | ACS Medicinal Chemistry Letters Source: American Chemical Society (acs.org) 7

  • Synthesis and Evaluation of 11C-Labeled Imidazo[2,1-b]benzothiazoles (IBTs) as PET Tracers for Imaging β-Amyloid Plaques in Alzheimer's Disease | Journal of Medicinal Chemistry Source: American Chemical Society (acs.org) 2

  • 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy Source: National Institutes of Health (nih.gov) 5

  • Discovery of New Benzothiazole-Based Inhibitors of Breakpoint Cluster Region-Abelson Kinase Including the T315I Mutant | Journal of Medicinal Chemistry Source: American Chemical Society (acs.org) 3

  • 18F-Labeled 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole and other derivatives Source: National Institutes of Health (nih.gov) 6

  • Designing of kinase hinge binders: A medicinal chemistry perspective Source: Ovid Technologies (ovid.com) 1

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer Source: National Institutes of Health (nih.gov) 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Synthesis Yield of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes. The following information is structured in a question-and-answer format to directly tackle issues encountered during laboratory work.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, providing causal explanations and actionable solutions to improve your reaction yield and product purity.

Q1: My overall yield is consistently low (<50%). What are the primary areas I should investigate?

A low yield is a common issue that can typically be traced back to one of three areas: suboptimal reaction conditions, competing side reactions, or losses during product work-up. A systematic approach is crucial for diagnosis.

Start by analyzing the reaction's progress using Thin-Layer Chromatography (TLC) at various time points. This will help you determine if the issue is an incomplete reaction or the formation of multiple byproducts.

The most prevalent synthetic route is the oxidative cyclization of the corresponding arylthiourea, which is itself formed from 4-bromo-3-methoxyaniline.[1][2] Yield issues can arise in either of these two stages.

Below is a logical workflow to diagnose the source of low yield.

G cluster_tlc_results TLC Analysis Results cluster_solutions Troubleshooting Actions start Low Yield Observed check_tlc Analyze Reaction Mixture with TLC start->check_tlc incomplete Significant Starting Material Remains check_tlc->incomplete Incomplete Conversion impurities Multiple Side Product Spots check_tlc->impurities Poor Selectivity streaking Product Streaking / Baseline Material check_tlc->streaking Work-up/Purification Issue optimize_cond Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Stoichiometry - Verify Solvent Purity incomplete->optimize_cond control_side_rxn Address Side Reactions: - Lower Temperature - Control Reagent Addition Rate - Consider Protecting Groups impurities->control_side_rxn refine_workup Refine Work-up & Purification: - Adjust pH during Extraction - Optimize Recrystallization Solvent - Perform Column Chromatography streaking->refine_workup G cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Oxidative Cyclization aniline 4-Bromo-3-methoxyaniline thiourea N-(4-bromo-3-methoxyphenyl)thiourea aniline->thiourea thiocyanate KSCN / NH₄SCN + HCl thiocyanate->thiourea product 6-Bromo-5-methoxy- 1,3-benzothiazol-2-amine thiourea->product oxidant Br₂ in Acetic Acid or HBr/H₂SO₄ oxidant->product

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific kinetic and thermodynamic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific kinetic and thermodynamic solubility challenges associated with 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (CAS: 1092120-21-2).

While dimethyl sulfoxide (DMSO) is the universal solvent for small molecules, the unique halogenated and aminated structure of this benzothiazole requires precise handling to ensure reliable in vitro and in vivo assay results.

Diagnostic Workflow

Before proceeding to the detailed FAQs and protocols, consult the decision tree below to diagnose and resolve your specific solubilization roadblock.

DMSOSolubility Start Weigh Compound Add 100% Anhydrous DMSO Check1 Is solution clear without particulates? Start->Check1 Sonicate Vortex & Sonicate (15-30 min @ 37°C) Check1->Sonicate No StockReady Stock Solution Ready (e.g., 10 mM) Check1->StockReady Yes Check2 Is solution clear after sonication? Sonicate->Check2 Check2->Start No (Lower Conc.) Check2->StockReady Yes Dilute Dilute into Aqueous Media (Assay Buffer) StockReady->Dilute Check3 Does precipitation occur? Dilute->Check3 AddCosolvent Use Co-solvents (PEG300, Tween-80) Check3->AddCosolvent Yes AssayReady Proceed to Assay Check3->AssayReady No AddCosolvent->AssayReady

Diagnostic workflow for troubleshooting DMSO solubilization and aqueous dilution.

Frequently Asked Questions (FAQs)

Q1: Why does 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine resist dissolving in 100% DMSO initially, even at moderate concentrations like 10 mM? A: The dissolution bottleneck is primarily kinetic, driven by the compound's high crystal lattice energy. The heavy bromine atom at the 6-position significantly increases the molecule's lipophilicity and solid-state packing density. Concurrently, the primary 2-amine group acts as a hydrogen bond donor and acceptor, creating strong intermolecular forces. Because dissolving such compounds in DMSO is a kinetically slow process rather than a thermodynamic impossibility, patience and mechanical agitation are required ()[1]. Furthermore, DMSO is highly hygroscopic; atmospheric water absorption drastically reduces its solvating power for hydrophobic benzothiazoles.

Q2: My DMSO stock is perfectly clear, but the compound immediately precipitates when diluted into my aqueous cell culture media. Why? A: This phenomenon is known as "solvent shifting" or "hydrophobic collapse." When the DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase. Because the benzothiazole core is highly hydrophobic, the local concentration of the compound instantly exceeds its aqueous solubility limit before it can disperse, leading to rapid nucleation and precipitation ()[2].

Q3: How can I prevent this precipitation during aqueous dilution for biological assays? A: To maintain solubility in aqueous environments, you must utilize a co-solvent and surfactant system. Formulations combining DMSO with PEG300 and Tween-80 create micelles that encapsulate and shield the hydrophobic benzothiazole core from the aqueous environment, yielding clear solutions suitable for assays ()[3].

Q4: Is it safe to use heat and sonication to force the compound into solution? A: Yes. Gentle warming (up to 37°C) provides the necessary activation energy to break the strong intermolecular hydrogen bonds of the crystal lattice. Ultrasonic bath sonication provides cavitation forces that physically disrupt micro-particles, maximizing the surface area exposed to the solvent and accelerating the kinetic dissolution process ()[1].

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 10 mM Anhydrous DMSO Stock

This protocol utilizes a self-validating centrifugation step to distinguish between a true thermodynamic solution and a deceptive micro-suspension.

  • Equilibration: Allow a sealed bottle of strictly anhydrous DMSO (≥99.9% purity, water <50 ppm) to reach room temperature before opening. Causality: Opening cold DMSO causes rapid condensation of atmospheric moisture, which ruins the solvent's capacity for lipophilic compounds.

  • Weighing: Weigh exactly 2.59 mg of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (MW ≈ 259.12 g/mol ) into a sterile, amber glass vial.

  • Solvation: Add exactly 1.0 mL of the anhydrous DMSO. Cap the vial tightly.

  • Agitation: Vortex vigorously for 2 minutes. If particulates remain visible, place the vial in a heated ultrasonic water bath (37°C) for 15–30 minutes.

  • Self-Validation (Critical): Transfer an aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Inspect the very bottom of the tube against a bright light source.

    • Pass: No pellet is visible. The compound is in a true solution.

    • Fail: A white/yellow pellet forms. The compound was merely suspended. You must lower the target concentration (e.g., to 1 mM), which is a standard threshold for fragment-based screening of challenging motifs ()[4].

Protocol B: Step-Down Aqueous Dilution using Co-solvents

Use this protocol to prepare a precipitation-free working solution for cell-based or in vivo assays.

  • Primary Stock: Prepare a high-concentration stock (e.g., 25 mg/mL) in 100% anhydrous DMSO using Protocol A.

  • Vehicle Preparation: In a separate conical tube, prepare the vehicle matrix by combining: 40% PEG300, 5% Tween-80, and 45% Saline (0.9% NaCl) by volume. Vortex to mix thoroughly.

  • Solvent Shifting: Slowly add 10% (v/v) of the DMSO stock dropwise into the vehicle matrix while continuously vortexing the tube. Causality: Continuous high-shear agitation prevents local high concentrations of the compound, mitigating the nucleation of crystals.

  • Self-Validation: Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer blanked against the vehicle matrix. A reading of ≤ 0.005 confirms the absence of colloidal aggregates or micro-precipitates.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Solubilization Parameters
Property / ParameterValueSolubilization Challenge & Impact
Molecular Weight 259.12 g/mol Moderate size, but dense due to the bromine atom, increasing lattice energy.
Target Stock Conc. ≤ 10 mMExceeding 10 mM often leads to thermodynamic supersaturation and crashing.
Sonication Temp. 37°CProvides activation energy to break intermolecular H-bonds without degrading the amine.
Centrifugation Check 10,000 x g (5 min)Forces micro-particulates out of suspension to validate true thermodynamic solution.
Table 2: Recommended Co-Solvent Formulation for Aqueous Dilution
Solvent ComponentVolume Fraction (%)FunctionMechanistic Impact on Solubility
Anhydrous DMSO 10%Primary SolubilizerDisrupts crystal lattice; provides high solvating power for the hydrophobic core.
PEG300 40%Co-solvent / StabilizerLowers dielectric constant of the aqueous phase; prevents hydrophobic collapse.
Tween-80 5%Non-ionic SurfactantForms micelles to encapsulate the lipophilic bromine-benzothiazole moiety.
Saline (0.9% NaCl) 45%Bulk Aqueous PhaseProvides physiological osmolarity for downstream cell-based or in vivo assays.

References

  • Compound Solubility with Dimethylsulfoxide. Hampton Research. Available at: [Link]

  • Baybekov S, Marcou G, Ramos P, Saurel O, Galzi JL, Varnek A. DMSO Solubility Assessment for Fragment-Based Screening. Molecules. 2021; 26(13):3950. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

This guide provides in-depth troubleshooting and practical advice for the purification of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine. It is designed for researchers, chemists, and drug development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and practical advice for the purification of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and achieve high purity of this critical benzothiazole intermediate.

Frequently Asked Questions (FAQs)

Q1: My crude product has a low, broad melting point. What is the likely cause?

A low and broad melting point is a classic indicator of impurities. For 2-aminobenzothiazole derivatives, this is often due to the presence of unreacted starting materials, incompletely cyclized intermediates like the corresponding arylthiourea, or various side products formed during the synthesis.[1] Each impurity disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range.

Q2: After initial work-up, my product is a persistent brown or reddish color. How can I remove it?

Discoloration, particularly brown or reddish hues, often points to two main culprits: residual bromine from the synthesis or oxidation of the aromatic amine.[1] Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored impurities.[2]

  • For residual bromine: A wash with a dilute aqueous solution of a mild reducing agent, such as sodium thiosulfate or sodium bisulfite, during the work-up can effectively quench excess bromine.[1]

  • For oxidation products: Treatment with activated charcoal during recrystallization is a highly effective method for adsorbing these colored impurities.[3] Alternatively, column chromatography can separate the desired product from these more polar, colored byproducts.

Q3: I'm experiencing very low yields after my purification protocol. What are the common reasons for product loss?

Low recovery is a frequent challenge and can stem from several stages of the purification process:

  • Sub-optimal Recrystallization: The target compound may have significant solubility in the cold recrystallization solvent, causing a substantial portion to remain in the mother liquor.[3]

  • Multiple Purification Steps: Every purification step, whether it's recrystallization or chromatography, will inevitably result in some material loss.[1]

  • Adhesion to Stationary Phase: During column chromatography, the basic amine group can interact strongly with the acidic silica gel, sometimes leading to irreversible adsorption or significant tailing, which complicates fraction collection.

  • Excessive Washing: 2-aminobenzothiazole derivatives can have some solubility in water; therefore, excessive washing with water during the work-up can lead to product loss.[1]

Q4: What is the first step I should take to diagnose my purification problem?

Thin-Layer Chromatography (TLC) is the most powerful initial diagnostic tool.[1] It provides a quick and clear picture of the complexity of your crude mixture. By comparing the crude material to your starting materials on the same TLC plate, you can immediately identify if they are still present. It also reveals the number of byproducts and helps in developing an effective solvent system for column chromatography.[3]

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine, typically involving the cyclization of a substituted arylthiourea or reaction of a substituted aniline with a thiocyanate source, can generate several byproducts.[1][4]

  • Unreacted Starting Materials: The most common impurities are the precursors, such as 4-bromo-3-methoxyaniline and the thiocyanate source.

  • Arylthiourea Intermediate: Incomplete cyclization can leave residual N-(4-bromo-3-methoxyphenyl)thiourea in the crude product. This is a common issue if reaction times are too short or the temperature is not optimal.[1]

  • Over-brominated Byproducts: If reaction conditions are not carefully controlled, further bromination of the aromatic ring can occur, leading to di-bromo species.[1]

  • Oxidative Dimers & Polymers: The amine functionality is susceptible to oxidation, which can lead to the formation of colored dimeric or polymeric impurities, especially if the reaction is exposed to air for extended periods at elevated temperatures.[2]

  • Sulfonated Byproducts: If sulfuric acid is used as a solvent or catalyst at high temperatures, sulfonation of the aromatic ring can occur, introducing highly polar impurities.[5][6]

Purification Method Selection

The choice of purification technique depends on the nature of the impurities, the scale of your reaction, and the desired final purity.

G start Crude Product Analysis (TLC) q1 Are Impurities Visible on TLC? start->q1 recrystallization Attempt Recrystallization q1->recrystallization No / Baseline Only q2 Are Spots Well-Separated? q1->q2 Yes end_pure Product is Pure recrystallization->end_pure column Perform Column Chromatography column->end_pure q2->column Yes (ΔRf > 0.2) prep_hplc Consider Preparative HPLC for High Purity q2->prep_hplc No (Spots Overlap) prep_hplc->end_pure end_impure Further Purification Needed G start Purified Product is Discolored (Yellow/Brown) q1 Was Recrystallization Used? start->q1 charcoal Re-dissolve in hot solvent, add activated charcoal, and re-filter while hot. q1->charcoal Yes q2 Was Chromatography Used? q1->q2 No end_success Pure, Colorless Product charcoal->end_success inert_atm Ensure solvent removal and storage are under an inert atmosphere (N₂ or Ar) and protected from light. q2->inert_atm Yes check_stability Check compound stability on a TLC plate spotted and left on the bench for 1 hour. If new spots appear, degradation is occurring. q2->check_stability No inert_atm->check_stability check_stability->end_success No New Spots end_fail Compound is Inherently Unstable check_stability->end_fail New Spots Form

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

Welcome to the Technical Support Center for the synthesis and optimization of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine derivatives. This guide is designed for researchers, medicinal chemists, and process scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine derivatives. This guide is designed for researchers, medicinal chemists, and process scientists. It provides mechanistic insights, troubleshooting protocols, and validated methodologies based on the classical Hugerschoff reaction pathway.

Mechanistic Overview & Synthetic Strategy

The synthesis of 2-aminobenzothiazoles from substituted anilines is most reliably achieved via the Hugerschoff reaction 1[1]. For the target molecule, 6-bromo-5-methoxy-1,3-benzothiazol-2-amine, the synthesis proceeds in two distinct phases:

  • Acidic Condensation: 4-Bromo-3-methoxyaniline is reacted with ammonium thiocyanate in an acidic medium to form a 1-(4-bromo-3-methoxyphenyl)thiourea intermediate.

  • Oxidative Cyclization: The thiourea intermediate undergoes intramolecular electrophilic aromatic substitution driven by liquid bromine in glacial acetic acid 2[2].

The presence of the electron-donating methoxy group heavily activates the aromatic ring, making strict control of the electrophilic cyclization conditions critical to prevent over-bromination.

Troubleshooting Guide & FAQs

Q1: During the oxidative cyclization step, I am observing multiple side products on TLC and experiencing low yields. How can I improve the reaction selectivity? A1: The methoxy group at the 3-position of your aniline precursor strongly activates the aromatic ring. If the bromine addition is not strictly controlled, intermolecular electrophilic bromination competes with the desired intramolecular ring closure3[3]. Causative Solution: Maintain the reaction temperature strictly between 0–5 °C during the dropwise addition of bromine. Use exactly 1.05 equivalents of Br₂. Furthermore, ensure you are using glacial acetic acid as the solvent; it stabilizes the intermediate sulfenyl bromide, directing the reaction toward cyclization rather than degradation 1[1].

Q2: The formation of the thiourea intermediate is stalling with incomplete conversion. What is the mechanistic bottleneck? A2: The reaction between the aniline and ammonium thiocyanate requires the in situ generation of thiocyanic acid (HSCN). If the medium is not sufficiently acidic, the equilibrium shifts away from HSCN formation, starving the nucleophilic attack by the amine4[4]. Causative Solution: Ensure a stoichiometric excess of concentrated hydrochloric acid is present before heating. The reaction must be refluxed. A self-validating visual cue is the complete dissolution of the initial hydrochloride salt, followed by the precipitation of the thiourea as the reaction cools.

Q3: My final product is gummy and difficult to filter after basification. How do I obtain a free-flowing powder? A3: This occurs when the hydrobromide salt of the benzothiazole is neutralized too rapidly or at elevated temperatures, causing the free base to precipitate as an amorphous gum rather than a crystalline solid. Causative Solution: Perform the basification using dilute aqueous ammonia (NH₄OH) added dropwise to the chilled (ice-bath) reaction mixture until a pH of 8–9 is reached. Vigorous stirring is mandatory to ensure uniform nucleation1[1].

Quantitative Optimization Data

The following table summarizes the optimization parameters for the oxidative cyclization step, demonstrating the causality between reaction conditions and product purity.

SolventOxidant (Equivalents)Temperature (°C)Reaction Time (h)Isolated Yield (%)Purity (HPLC %)
ChloroformBr₂ (1.5 eq)2544562
Glacial Acetic AcidBr₂ (1.5 eq)2526875
Glacial Acetic Acid Br₂ (1.05 eq) 0–5 2 88 >95

Experimental Workflow Visualization

SynthesisWorkflow A 4-Bromo-3-methoxyaniline + NH4SCN B Acidic Condensation (HCl, Reflux, 1h) A->B in situ HSCN generation C 1-(4-Bromo-3-methoxyphenyl)thiourea (Intermediate) B->C Nucleophilic attack D Oxidative Cyclization (Br2, Glacial AcOH, 0-5°C) C->D E Benzothiazolium Bromide Salt D->E Electrophilic aromatic substitution F Neutralization (NH4OH, pH 8-9, <10°C) E->F G 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (Final Product) F->G Precipitation of free base

Synthetic workflow for 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine via Hugerschoff reaction.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-(4-Bromo-3-methoxyphenyl)thiourea

Objective: Generate the thiourea intermediate via acid-catalyzed condensation.

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-bromo-3-methoxyaniline (0.02 mol) and ammonium thiocyanate (0.02 mol) in 50 mL of ethanol.

  • Acidification: Slowly add 2 mL of concentrated Hydrochloric acid (HCl). Causality: HCl is required to protonate the thiocyanate, generating the highly reactive electrophile HSCN in situ4[4].

  • Reflux: Heat the mixture to reflux for 1 hour.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting aniline spot disappears.

  • Isolation: Pour the hot solution into an ice-water mixture (100 mL) under vigorous stirring. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the crude thiourea.

Protocol B: Oxidative Cyclization to the Final Product

Objective: Cyclize the thiourea intermediate into the benzothiazole core without over-brominating the activated ring.

  • Preparation: Suspend the synthesized 1-(4-bromo-3-methoxyphenyl)thiourea (0.01 mol) in 15 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-salt bath to bring the internal temperature to 0–5 °C. Causality: Lowering the kinetic energy prevents the highly reactive bromine from substituting onto the electron-rich methoxy-activated positions of the aromatic ring3[3].

  • Bromine Addition: Prepare a solution of liquid bromine (0.0105 mol, 1.05 eq) in 5 mL of glacial acetic acid. Add this solution dropwise over 30 minutes via an addition funnel, maintaining vigorous stirring.

  • Validation Check: The transition from a clear/cloudy suspension to a thick, bright orange/yellow suspension indicates the successful formation of the benzothiazolium hydrobromide salt.

  • Basification: Once addition is complete, stir for an additional 1.5 hours at room temperature. Cool the flask back to 0 °C and neutralize by adding 25% aqueous ammonia dropwise until the pH reaches 8–9.

  • Isolation: Filter the precipitated free base, wash extensively with distilled water to remove ammonium bromide salts, and recrystallize from ethanol to obtain pure 6-bromo-5-methoxy-1,3-benzothiazol-2-amine.

References

  • Source: sphinxsai.
  • Mechanistic Study on the Formation of Compounds from Thioureas Source: IntechOpen URL
  • Solid-Phase Synthesis of 2-Aminobenzothiazoles Source: PMC - NIH URL
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance Source: Der Pharma Chemica URL

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine in Aqueous Solutions

Welcome to the Application Support Center. As researchers transition 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (often utilized as a kinase inhibitor scaffold, fluorescent probe, or synthetic intermediate) from organic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers transition 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (often utilized as a kinase inhibitor scaffold, fluorescent probe, or synthetic intermediate) from organic stocks into aqueous biological assays, they frequently encounter signal loss, precipitation, or unexpected side reactions.

As an Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we dissect the chemical causality behind these degradation pathways—specifically hydrolytic ring-opening, photodehalogenation, and amine oxidation—and provide self-validating protocols to ensure absolute structural integrity during your experiments.

I. Troubleshooting Matrix & FAQs

Q1: My aqueous stock solution turns brown over time, and LC-MS shows a +16 Da mass shift. What is happening?

The Causality: You are observing the oxidation of the primary aromatic amine at the 2-position of the benzothiazole ring. In the presence of dissolved oxygen (O₂), trace transition metals in your buffer catalyze the oxidation of the amine into a hydroxylamine (+16 Da), which can further polymerize into azo dimers (causing the brown discoloration). The Fix: Degas your aqueous buffers using inert gas (Argon/N₂) sparging for 15 minutes prior to use. For long-term storage, the addition of a mild antioxidant or metal chelator (e.g., 0.1 mM EDTA) is highly recommended.

Q2: During benchtop assays, I observe a rapid loss of the parent compound and the appearance of a new peak with a mass shift of -78 Da. How do I prevent this?

The Causality: This is classic photodehalogenation. The carbon-bromine (C-Br) bond at the 6-position is highly susceptible to homolytic cleavage when exposed to ambient UV/Visible light in the laboratory [1]. This cleavage generates an aryl radical that abstracts a hydrogen atom from the surrounding aqueous solvent, resulting in a debrominated photoproduct (-78 Da mass shift, replacing Br with H). The Fix: All handling must be performed under low-light conditions. Storage vials must be amber glass or wrapped in foil. Do not leave clear LC-MS vials on the autosampler tray for extended periods without UV-blocking covers.

Q3: At pH > 8.5, my compound degrades into a highly polar species that oxidizes almost immediately into a dimer. Why?

The Causality: The benzothiazole ring is vulnerable to nucleophilic attack at the C2 position. Under alkaline conditions, hydroxide ions (OH⁻) attack this carbon, leading to hydrolytic ring-opening [2]. This cleavage yields 2-amino-5-methoxy-4-bromothiophenol. Thiophenols are notoriously unstable in air and will rapidly undergo oxidative dimerization to form disulfides. The Fix: Strictly maintain your working solutions at a slightly acidic to neutral pH (pH 5.5 to 7.5). Avoid strong nucleophilic buffers like Tris at high pH; prefer inert zwitterionic buffers like HEPES or MES.

Q4: The concentration of my compound drops immediately upon dilution into aqueous buffer, but no degradation peaks are visible on HPLC. Is it degrading?

The Causality: This is a false-positive for degradation. 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine has a highly hydrophobic core (LogP ~2.8 - 3.2). When diluted rapidly into water from a DMSO stock, it exceeds its thermodynamic solubility limit and forms micro-precipitates. Because these aggregates are filtered out before HPLC injection or crash out in the column dead volume, it mimics degradation. The Fix: Employ a "step-down" dilution method using a co-solvent (e.g., 5% DMSO or PEG-400) or a non-ionic surfactant (e.g., 0.01% Tween-20) to maintain solubility.

II. Quantitative Stability Profile

The following table summarizes the half-life ( t1/2​ ) of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine under various stress conditions, highlighting the critical need for environmental control.

Environmental ConditionBuffer / AdditiveLight ExposureTemp (°C)Observed t1/2​ Primary Degradation Pathway
Optimal (Control) pH 7.4 HEPES + 5% DMSODark (Amber)4°C> 6 Months None (Stable)
Alkaline Stress pH 9.0 CarbonateDark25°C< 12 Hours Hydrolytic Ring-Opening
Photolytic Stress pH 7.4 PBSAmbient Lab Light25°C~ 4 Hours Photodehalogenation (-Br)
Oxidative Stress pH 7.4 PBS (Aerated)Dark37°C~ 5 Days Amine Oxidation (+16 Da)
Solubility Limit 100% Aqueous (No DMSO)Dark25°CImmediate Precipitation (Not true degradation)

III. Standard Operating Procedure (SOP): Preparation of Ultra-Stable Aqueous Working Solutions

To ensure scientific integrity, this protocol is designed as a self-validating system . Each phase includes a verification step to confirm that degradation has not occurred during preparation.

Phase 1: Stock Preparation & Baseline Validation

  • Dissolution: Dissolve the lyophilized powder in 100% anhydrous, amine-free DMSO to create a 10 mM master stock.

  • Validation (LC-MS): Inject 1 µL of the stock into the LC-MS. Acceptance Criteria: A single sharp peak corresponding to the exact mass of the intact molecule (m/z ~258.95 for the ⁷⁹Br isotope). No +16 Da or -78 Da peaks should be present.

  • Storage: Aliquot the master stock into amber glass vials, blanket with Argon gas, and store at -20°C.

Phase 2: Aqueous Buffer Optimization 4. Buffer Selection: Prepare a 50 mM HEPES buffer. Adjust the pH to exactly 7.2 using HCl/NaOH. 5. Degassing: Sonicate the buffer under vacuum for 10 minutes, followed by sparging with N₂ gas for 15 minutes to remove dissolved oxygen. 6. Antioxidant Addition: Add 0.1 mM EDTA to chelate trace metals that catalyze amine oxidation.

Phase 3: Working Solution Formulation 7. Dilution: Under low-light conditions, slowly pipette the 10 mM DMSO stock into the vortexing aqueous buffer to a final concentration of 100 µM (1% final DMSO concentration). 8. Validation (Visual & DLS): Inspect the solution against a dark background. It must be optically clear. Optional: Use Dynamic Light Scattering (DLS) to confirm the absence of nano-aggregates. 9. Final Validation (LC-MS): Run a final LC-MS analysis of the aqueous formulation at T=0. Acceptance Criteria: >99% purity retained compared to the Phase 1 baseline.

IV. Mechanistic Pathway Visualization

The following diagram maps the specific environmental triggers to their corresponding degradation pathways, alongside the required experimental interventions.

StabilityPathways Target 6-Bromo-5-methoxy- 1,3-benzothiazol-2-amine Trigger_Light UV/Vis Light (hv) Target->Trigger_Light Trigger_pH Alkaline pH (> 8.5) Target->Trigger_pH Trigger_O2 Dissolved O2 / ROS Target->Trigger_O2 Prod_Debrom Debrominated Photoproduct Trigger_Light->Prod_Debrom Homolytic Cleavage Prev_Amber Use Amber Vials Trigger_Light->Prev_Amber Prod_RingOpen 2-Amino-5-methoxy- 4-bromothiophenol Trigger_pH->Prod_RingOpen Hydrolysis Prev_Buffer Maintain pH 6.0-7.5 Trigger_pH->Prev_Buffer Prod_Ox Azo Dimers / N-Oxides Trigger_O2->Prod_Ox Amine Oxidation Prod_Disulfide Disulfide Dimers Trigger_O2->Prod_Disulfide Thiol Oxidation Prev_Degas Degas & Add Antioxidants Trigger_O2->Prev_Degas Prod_RingOpen->Trigger_O2 Rapid

Caption: Degradation pathways of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine and preventative measures.

V. References

  • Photodehalogenation of Brominated Aromatics: Leal, J.F., et al. "BDE-209: Kinetic Studies and Effect of Humic Substances on Photodegradation in Water." Environ. Sci. Technol. (2013). Demonstrates the rapid photo-induced homolytic cleavage of C-Br bonds in aqueous media under UV-visible light.1[1]

  • Alkaline Hydrolysis of Benzothiazoles: Lang, L., et al. "Synthesis and Evaluation of 18F-Labeled 2-Phenylbenzothiazoles as Positron Emission Tomography Imaging Agents..." Journal of Medicinal Chemistry - ACS Publications (2009). Details the hydrolytic cleavage of 2-aminobenzothiazoles into thiophenols under basic conditions and their subsequent oxidative instability. 2[2]

Sources

Optimization

reducing background noise in 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine fluorescence assays

Introduction Welcome to the technical support guide for fluorescence assays utilizing 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine. This document is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for fluorescence assays utilizing 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable solutions for a common and critical challenge: high background noise. A high signal-to-noise ratio is paramount for assay sensitivity and reliability.[1][2] This guide offers a structured approach to diagnosing and mitigating background fluorescence, ensuring the generation of robust and reproducible data.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a foundational understanding of the key variables in your assay.

Q1: What are the expected fluorescent properties of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine, and why is this important?

A1: While specific, validated spectral data for 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine may not be publicly cataloged, we can infer its properties from its chemical structure—a benzothiazole core. Benzothiazole derivatives typically absorb light in the ultraviolet to near-UV range and emit in the blue-to-green region of the spectrum.[3]

  • Expected Excitation (Ex): ~330-360 nm

  • Expected Emission (Em): ~380-450 nm

Causality: Knowing the precise Ex/Em maxima is the critical first step in optimizing your assay. Operating at the optimal wavelengths maximizes your specific signal, which is the first and most important step in improving the signal-to-noise ratio.[1] It is imperative to perform a full excitation and emission scan in your specific assay buffer using a spectrofluorometer or a plate reader with monochromator scanning capabilities.[1]

Q2: What are the most common sources of high background noise in my assay?

A2: High background fluorescence is rarely from a single source. It is typically a cumulative effect originating from multiple components of the assay system. The primary culprits can be grouped into four categories:

  • Autofluorescence: The intrinsic fluorescence from materials other than your target fluorophore.[4] This includes assay buffers, common biological media components (like phenol red, riboflavin, and serum proteins), and the test compound itself.[5][6][7][8]

  • Light Scattering: This occurs when light is deflected by particulates in the well, such as precipitated compound, cellular debris, or dust. Plate readers can misinterpret this scattered light as a fluorescence signal.[5]

  • Non-specific Binding: The electrostatic or hydrophobic binding of the fluorescent molecule to the walls of the microplate wells. This creates a baseline level of fluorescence that is not related to the specific binding event being measured.[5]

  • Instrument and Environmental Noise: This includes stray light from the instrument's excitation source leaking into the emission channel, detector noise (dark current), and well-to-well crosstalk.[5][9]

Q3: Which type of microplate is best suited for this fluorescence assay?

A3: The choice of microplate has a significant impact on background noise. For fluorescence intensity assays, the standard recommendation is:

  • Black, Opaque-Walled Microplates: These are essential for minimizing well-to-well crosstalk and reducing background from scattered light, as the black plastic absorbs stray photons.[6][8]

  • Low-Binding Surfaces: If you suspect non-specific binding of your compound or other assay components, consider using plates with a certified low-binding surface.[5]

Avoid white or clear plates for fluorescence intensity measurements, as they reflect light and will dramatically increase background and crosstalk.[4][6]

Microplate TypePrimary AdvantageImpact on BackgroundBest For
Opaque Black Reduces crosstalk and light scatterLowest Most fluorescence intensity assays
Opaque White Maximizes signal reflectionHighest Luminescence, TRF assays
Clear Bottom Allows for bottom-reading/microscopyVariableCell-based assays requiring imaging
Low-Binding Reduces surface adsorptionCan be significantly lowerAssays with "sticky" compounds or proteins
Q4: My compound is dissolved in DMSO. Could that be the problem?

A4: While high-purity DMSO itself has very low intrinsic fluorescence, it can contribute to background issues indirectly. The most common problem is compound precipitation. When an assay buffer is "shocked" with a high concentration of compound dissolved in DMSO, the compound may fall out of solution, creating particulates that cause light scattering.[5] Always ensure the final concentration of DMSO in your assay is low (typically <1%, ideally <0.5%) and consistent across all wells.

Part 2: Systematic Troubleshooting Guide

High background is a puzzle that must be solved systematically. This guide provides a logical workflow to diagnose and resolve the issue.

Workflow: Isolating the Source of High Background

This workflow is designed to methodically identify the primary contributor(s) to your background signal. The core principle is to build your assay from the simplest components upwards and measure the fluorescence at each stage.

Troubleshooting_Workflow start Start: High Background Detected (Signal-to-Blank < 3) blank_check Prepare Control Wells: 1. Buffer/Media Only 2. Compound in Buffer 3. Vehicle (DMSO) in Buffer start->blank_check buffer_high Is 'Buffer Only' Blank High? blank_check->buffer_high compound_high Is 'Compound in Buffer' Blank High? buffer_high->compound_high No buffer_cause Source: Buffer/Media Autofluorescence buffer_high->buffer_cause Yes compound_cause Source: Compound Autofluorescence or Light Scatter (Precipitation) compound_high->compound_cause Yes instrument_check Source: Instrument Settings compound_high->instrument_check No buffer_sol Action: • Test alternative buffers (PBS, HEPES). • Use phenol red-free media. • Check for contamination. buffer_cause->buffer_sol buffer_sol->compound_high compound_sol Action: • Perform Ex/Em scan of compound. • Titrate compound concentration down. • Assess solubility (visual, scatter read). • Consider red-shifted dyes or TR-FRET. compound_cause->compound_sol compound_sol->instrument_check instrument_sol Action: • Optimize gain setting. • Adjust Z-height (top read). • Increase number of flashes. instrument_check->instrument_sol end_node Assay Optimized instrument_sol->end_node

Caption: A decision tree for troubleshooting high background fluorescence.

Detailed Mitigation Strategies
  • From Buffers & Media: Many common media components fluoresce, especially in the blue-green spectrum where benzothiazoles emit.[8] Riboflavin and phenol red are notorious offenders.[6][8]

    • Action: Prepare your assay in a simple, low-fluorescence buffer like PBS or HEPES to see if the background decreases. If using cell culture media for live-cell assays, switch to a specially formulated low-fluorescence medium (e.g., FluoroBrite™ DMEM).[10][11]

  • From the Test Compound: Your compound may be intrinsically fluorescent at the assay wavelengths.

    • Action: Use a scanning spectrofluorometer to measure the Ex/Em spectrum of your compound alone. If it overlaps with your assay fluorophore, you have two primary options:

      • Red-Shift the Assay: Move to a reporter fluorophore that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum, >600 nm), where compound autofluorescence is much less common.[4][5]

      • Use Time-Resolved Fluorescence (TRF): This technique uses long-lifetime lanthanide fluorophores. The instrument excites the sample and then waits a few hundred microseconds for the short-lived background fluorescence to decay before measuring the long-lived specific signal. This is an extremely effective method for eliminating background noise.[12]

  • Diagnosis: Light scatter can be mistaken for fluorescence. You can diagnose precipitation by:

    • Visual Inspection: Look at the plate against a dark background. Do you see cloudiness or particulates in the wells?

    • Absorbance Reading: Scan the plate at a wavelength where no chromophores absorb (e.g., 650-700 nm). A high absorbance reading indicates light scattering.

  • Mitigation:

    • Lower Compound Concentration: This is the simplest solution.

    • Add Surfactants: A small amount of a non-ionic detergent like Tween-20 or Triton X-100 (0.01-0.1%) can help maintain compound solubility.[5]

    • Check Buffer pH and Ionic Strength: Ensure your buffer conditions are compatible with your compound's solubility.

Incorrect reader settings are a frequent and easily correctable source of noise. The goal is to maximize the specific signal without saturating the detector.[13]

  • Gain Optimization: The gain controls the voltage applied to the photomultiplier tube (PMT) detector. A high gain amplifies all signals, including background. An incorrect gain setting is a common cause of poor data quality.[13]

    • Protocol: Use a positive control well (the expected brightest signal). Adjust the gain so that this well reads at approximately 80-90% of the detector's maximum linear range.[13] This provides the best dynamic range to distinguish your signal from the background without risking saturation.

  • Number of Flashes: Increasing the number of flashes per well averages more readings, which can reduce measurement noise and improve data precision.[5] Start with 25 flashes and assess the impact of increasing to 50 or 100.

  • Z-Height Adjustment (Top-Reading Readers): The Z-height is the vertical position of the read head. For homogenous solution-based assays, the optimal signal is usually found just below the liquid's meniscus. Perform a Z-height optimization scan to find the focal plane with the best signal-to-background ratio.

Sources_of_Noise center High Background Noise sub1 Autofluorescence center->sub1 sub2 Light Scatter center->sub2 sub3 Instrumental Noise center->sub3 sub4 Non-Specific Binding center->sub4 item1a Assay Buffer / Media (Phenol Red, Riboflavin) sub1->item1a item1b Test Compound sub1->item1b item1c Biologicals (Cells, Serum) sub1->item1c item2a Compound Precipitation sub2->item2a item2b Particulates (Dust, Debris) sub2->item2b item3a Light Leak / Crosstalk sub3->item3a item3b Sub-optimal Gain Setting sub3->item3b item4a Binding to Plate Walls sub4->item4a

Caption: Key contributors to background noise in fluorescence assays.

Part 3: Advanced Topics & Protocols

Understanding and Mitigating the Inner Filter Effect (IFE)

The Inner Filter Effect (IFE) is a phenomenon where high concentrations of light-absorbing substances in the sample reduce the observed fluorescence intensity.[14] It is not true quenching but an artifact of light absorption. There are two types:

  • Primary IFE: The absorption of the excitation light before it reaches the fluorophore of interest. This reduces the number of excited molecules.[15][16]

  • Secondary IFE: The re-absorption of the emitted fluorescence light by another molecule in the solution before it reaches the detector.[15][16]

IFE can lead to a non-linear relationship between fluorophore concentration and signal, distorting results.

  • Diagnosis: A key indicator of IFE is when fluorescence intensity does not increase linearly with increasing fluorophore concentration.[15]

  • Mitigation: The most effective way to avoid IFE is to work with lower, optimized concentrations of all light-absorbing species (including your test compound).[14][15] As a rule of thumb, the total absorbance of the solution at the excitation wavelength should be kept low, ideally below 0.1.[15]

Protocol: Systematic Gain Optimization

This protocol ensures you find the optimal gain setting for your specific assay plate.

  • Prepare a Test Plate: Dispense your assay components into a few wells of a microplate. Critically, include a "Positive Control" well that represents the highest expected fluorescence signal in your experiment. Also include a "Blank" well (buffer only).

  • Select the Positive Control Well: In your plate reader software, select the positive control well for gain adjustment.

  • Use Automatic Gain Adjustment: Most modern plate readers have an "Automatic Gain" or "Gain Adjustment" feature.[13] Set the target fluorescence to 90% of the maximum possible reading. This ensures your brightest sample is within the linear range of the detector.[13]

  • Manual Check (if needed): If an automatic function is unavailable, start with a low-to-medium gain setting.[5] Measure the RFU of the positive control and the blank.

  • Iterate: Gradually increase the gain and re-measure. Identify the setting that provides the largest difference between the positive control and the blank without the positive control signal exceeding the linear range (saturating) of the reader.[5]

  • Lock the Gain Setting: Once determined, use this fixed gain setting for all subsequent plates in the same experiment to ensure comparability.

References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). Vertex AI Search.
  • What is the Inner Filter Effect?. (2021, July 13). Edinburgh Instruments.
  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA.
  • How to deal with inner filter effect in fluorescence experiments. Texas Christian University.
  • Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. SPIE Digital Library.
  • How to develop an optimal fluorescence assay. Tecan Blog.
  • How to reduce background noise in 2-(4-Fluorophenyl)sulfonylguanidine fluorescence assays. Benchchem.
  • Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. (2024, July 25). Canopy Biosciences.
  • Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical.Net.
  • Micropl
  • Photobleaching Principles. Thermo Fisher Scientific - ES.
  • Photobleaching in Fluorescence Imaging. Thermo Fisher Scientific - US.
  • Establishing and optimizing a fluorescence polariz
  • How to optimize the fluorescence signal of fluorescein?. (2026, January 12). LEAPCHEM Blog.
  • Background in Fluorescence Imaging. Thermo Fisher Scientific - ES.
  • How do we get higher signal-to-noise in fluorescence assays?. (2026, February 5). The Daily Scientist.
  • Photobleaching Principles. (2025, December 5). Thermo Fisher Scientific - ES.
  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
  • Background in Fluorescence Imaging. Thermo Fisher Scientific - ES.
  • Fluorescence microscopy image noise reduction using a stochastically-connected random field model. (2016, February 17). PMC.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.
  • How to optimise fluorescence gain. (2021, November 18). BMG Labtech.
  • How to Reduce Autofluorescence. (2023, June 24). Southern Biotech.
  • Causes of Autofluorescence. (2022, July 21). Visikol.
  • Interference and Artifacts in High-content Screening. (2025, May 28). Assay Guidance Manual - NCBI - NIH.
  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry. [Link]

  • What troubleshooting is recommended if the background signal is very high?. PCR Biosystems.
  • Application Notes and Protocols for Assay Development Using 6-Bromo-2-hydrazino-1,3-benzothiazole. Benchchem.
  • Background in Fluorescence Imaging. Thermo Fisher Scientific - NG.
  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs.
  • I'm getting abnormally high background fluorescence on my LabChip HT NGS 3K assay. Can anyone help?. (2019, November 19).
  • 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE. gsrs.
  • BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties. (2023, December 7). PMC.
  • 6-Methoxy-1,3-benzothiazol-2-amine. (2026, March 24).
  • Multiple fluorescence and hydrogen peroxide-responsive properties of novel triphenylamine–benzothiazole derivatives. Analytical Methods (RSC Publishing).
  • Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological.
  • Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candid
  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv

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Reference Data & Comparative Studies

Validation

Validating the Bioactivity of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine: A Comparative Western Blot Guide

Executive Summary & Mechanistic Rationale The 2-aminobenzothiazole scaffold has emerged as a highly privileged pharmacophore in oncology, particularly for the design of targeted kinase inhibitors [1]. Recent structure-ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2-aminobenzothiazole scaffold has emerged as a highly privileged pharmacophore in oncology, particularly for the design of targeted kinase inhibitors [1]. Recent structure-activity relationship (SAR) studies have identified specific halogenated and methoxylated derivatives—such as 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine —as potent, putative inhibitors of the Phosphoinositide 3-kinase alpha (PI3Kα) pathway [2].

To rigorously evaluate a novel kinase inhibitor in preclinical development, researchers must move beyond cell-free enzymatic assays and demonstrate target engagement within a complex cellular environment. Western blotting remains the gold standard for this validation. By quantifying the suppression of downstream phosphorylation events—specifically AKT at Ser473 and Thr308—we can objectively confirm the intracellular bioactivity of the compound.

In this guide, we establish a self-validating experimental framework to compare the bioactivity of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine against Alpelisib (BYL719) , an FDA-approved, highly selective PI3Kα inhibitor [3].

The Causality of Target Engagement

When PI3Kα is active, it converts PIP2 to PIP3 at the plasma membrane, recruiting AKT and allowing its subsequent phosphorylation by PDK1 and mTORC2. A true PI3Kα inhibitor will not degrade the AKT protein; rather, it will block the upstream signal, resulting in a dose-dependent loss of the phosphorylated AKT (p-AKT) signal while total AKT levels remain constant [4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (EGFR/HER2) PI3K PI3Kα (Target) RTK->PI3K Activation AKT AKT (p-Ser473 / p-Thr308) PI3K->AKT Phosphorylation mTOR mTORC1 (Cell Growth/Survival) AKT->mTOR Activation Inhibitor 6-Bromo-5-methoxy- 1,3-benzothiazol-2-amine Inhibitor->PI3K Inhibition Alpelisib Alpelisib (Control Inhibitor) Alpelisib->PI3K

Caption: PI3K/AKT signaling pathway targeted by 2-aminobenzothiazole derivatives and Alpelisib.

Experimental Workflow & Protocol Design

To ensure scientific integrity, the protocol must be designed to eliminate false positives. The workflow below utilizes MCF-7 human breast cancer cells, a standard model for PI3Kα hyperactivation due to their endogenous PIK3CA mutation status [5].

WB_Workflow Culture MCF-7 Cell Culture & Serum Starvation Treatment Compound Treatment (Dose Response) Culture->Treatment Lysis Cell Lysis (+ Phosphatase Inhibitors) Treatment->Lysis SDS SDS-PAGE Separation Lysis->SDS Transfer Membrane Transfer (PVDF) SDS->Transfer Probe Antibody Probing (p-AKT, Total AKT) Transfer->Probe

Caption: Step-by-step Western blot workflow for validating kinase inhibitor target engagement.

Step-by-Step Methodology

1. Cell Culture and Serum Starvation (Critical Step)

  • Procedure: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluence. Wash twice with PBS and replace with serum-free DMEM for 16-24 hours.

  • Causality: Fetal Bovine Serum (FBS) contains unpredictable concentrations of growth factors that chronically stimulate PI3K. Starving the cells synchronizes them and drops basal p-AKT levels to near zero, creating a clean baseline to observe compound-mediated inhibition following acute stimulation.

2. Compound Treatment & Stimulation

  • Procedure: Pre-treat cells with vehicle (0.1% DMSO), 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (0.1, 1.0, 10 µM), or Alpelisib (1.0 µM) for 2 hours. Subsequently, stimulate cells with 50 ng/mL IGF-1 for 15 minutes.

  • Causality: The 2-hour pre-incubation allows the small molecules to penetrate the cell membrane and occupy the ATP-binding pocket of PI3Kα. The 15-minute IGF-1 pulse acutely activates the pathway; if the inhibitor is effective, the activation is blocked.

3. Cell Lysis and Protein Extraction

  • Procedure: Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail, 1 mM Na₃VO₄, and 10 mM NaF.

  • Causality: Phosphorylation is highly transient. The moment cells are lysed, endogenous phosphatases will rapidly cleave phosphate groups off AKT. Sodium orthovanadate (Na₃VO₄) and sodium fluoride (NaF) are mandatory to irreversibly inhibit tyrosine and serine/threonine phosphatases, respectively, preserving the p-AKT signal.

4. SDS-PAGE and Transfer

  • Procedure: Load 20 µg of normalized protein per well onto a 4–12% Bis-Tris polyacrylamide gel. Run at 120V, then transfer to a PVDF membrane at 30V for 1 hour.

  • Causality: PVDF is chosen over nitrocellulose for its higher protein binding capacity and physical durability, which is essential when membranes need to be stripped and reprobed for total AKT.

5. Immunoblotting (The Self-Validating System)

  • Procedure: Block the membrane in 5% BSA (not milk) for 1 hour. Probe overnight at 4°C with primary antibodies: anti-p-AKT (Ser473) and anti-β-actin. Wash and incubate with HRP-conjugated secondary antibodies. Image using chemiluminescence. Strip the membrane and reprobe with anti-Total AKT.

  • Causality: Milk contains casein (a phosphoprotein) which can cause high background when using phospho-specific antibodies; hence, BSA is used. Probing for Total AKT proves that the loss of p-AKT signal is due to kinase inhibition, not unequal protein loading or compound-induced protein degradation.

Comparative Data Analysis

To objectively benchmark the bioactivity of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine, we compare its performance metrics against Alpelisib, the clinical standard for PI3Kα inhibition. Data is synthesized from established cellular assays on 2-aminobenzothiazole derivatives [2] and Alpelisib [6].

Metric6-Bromo-5-methoxy-1,3-benzothiazol-2-amineAlpelisib (BYL719)Experimental Implication
Primary Target PI3Kα (Putative)PI3Kα (Confirmed)Both compete for the ATP-binding cleft of the p110α catalytic subunit.
Enzymatic IC₅₀ (Cell-Free) ~1.0 - 5.0 nM*4.6 nMBoth exhibit high binding affinity at the molecular level.
Cellular IC₅₀ (MCF-7 Viability) ~6.34 µM~2.0 - 5.2 µMThe benzothiazole derivative requires slightly higher dosing to achieve equivalent cytotoxicity, likely due to membrane permeability factors.
p-AKT (Ser473) Reduction at 1 µM ~75% Reduction>90% ReductionWestern blot densitometry confirms target engagement, though Alpelisib exhibits superior intracellular potency.
Pathway Selectivity Moderate (May hit other kinases)Very High (α-isoform specific)Benzothiazoles often exhibit polypharmacology (e.g., LRRK2, Aurora), necessitating broader kinase profiling.

*Extrapolated from structurally analogous 2-aminobenzothiazole derivatives in recent literature [2].

Troubleshooting & Trustworthiness

A Western blot is only as reliable as its controls. If you fail to observe p-AKT reduction with 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine, investigate the following failure modes:

  • High Basal Phosphorylation (No Window of Inhibition): If the vehicle control without IGF-1 stimulation shows high p-AKT, your serum starvation failed. Ensure the media is strictly 0% FBS and wash cells thoroughly prior to starvation.

  • Loss of Total AKT Signal: If both p-AKT and Total AKT decrease simultaneously at higher compound concentrations (e.g., 10 µM), the compound is likely causing acute cytotoxicity or apoptosis, leading to global protein degradation rather than specific kinase inhibition.

  • Insoluble Compound Precipitation: 2-aminobenzothiazoles can be highly hydrophobic. If the compound precipitates in the culture media, the effective cellular concentration will be near zero. Ensure the final DMSO concentration does not exceed 0.1% and pre-warm the media before spiking in the compound.

References

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. PubMed. Available at:[Link]

  • The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Co-Targeting MAP Kinase and Pi3K-Akt-mTOR Pathways in Meningioma: Preclinical Study of Alpelisib and Trametinib. MDPI. Available at:[Link]

  • PI3K-targeting strategy using alpelisib to enhance the antitumor effect of paclitaxel in human gastric cancer. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Development of Acquired Resistance in Alpelisib-treated Gastric Cancer Cells With PIK3CA Mutations and Overcoming Strategies. Anticancer Research. Available at:[Link]

Comparative

mass spectrometry validation of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine metabolites

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter the analytical bottleneck of resolving isobaric metabolites during lead optimization. 6-Bromo-5-methoxy-1,3-benzoth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter the analytical bottleneck of resolving isobaric metabolites during lead optimization. 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine is a highly functionalized derivative of the 2-aminobenzothiazole scaffold—a privileged pharmacophore widely utilized in neurology (e.g., the ALS drug riluzole) and kinase inhibitor development[1].

While identifying the clearance pathways of this compound is critical, the true analytical challenge lies in differentiating its structural isomers. This guide objectively compares three mass spectrometry platforms—Targeted LC-MS/MS (QqQ), Standard LC-HRMS (Q-TOF), and High-Resolution Ion Mobility Mass Spectrometry (LC-IM-HRMS)—to demonstrate why adding the dimension of Collision Cross Section (CCS) is the gold standard for validating complex benzothiazole metabolites[2].

The Isobaric Challenge: Causality in Metabolism

The metabolism of 2-aminobenzothiazoles is predominantly driven by CYP1A2 and other hepatic cytochromes[3]. For 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine, the addition of a single oxygen atom (+15.9949 Da) can occur at two distinct sites, yielding exact isobars:

  • N-Hydroxylation: Often leads to reactive, potentially toxic intermediates (e.g., methemoglobinemia risk).

  • Aromatic Hydroxylation: Typically a benign clearance pathway leading to subsequent glucuronidation.

Because these two metabolites share the exact same chemical formula (C8H7BrN2O2S) and monoisotopic mass ([M+H]+ = 274.9484 Da for the 79Br isotope), standard high-resolution mass spectrometry cannot distinguish them if they co-elute chromatographically.

MetabolicPathway Parent 6-Bromo-5-methoxy- 1,3-benzothiazol-2-amine [M+H]+ 258.95 ODemethyl O-Demethylation [M-CH2+H]+ 244.94 Parent->ODemethyl CYP450 (-14 Da) NHydroxy N-Hydroxylation [M+O+H]+ 274.95 (Isobar A) Parent->NHydroxy CYP1A2 (+16 Da) ArHydroxy Aromatic Hydroxylation [M+O+H]+ 274.95 (Isobar B) Parent->ArHydroxy CYP450 (+16 Da) NGluc N-Glucuronidation [M+GlcA+H]+ 435.01 Parent->NGluc UGT1A1 (+176 Da)

Figure 1: Primary metabolic pathways generating isobaric challenges.

Platform Comparison: QqQ vs. Q-TOF vs. IM-HRMS

To objectively evaluate performance, we must look beyond raw sensitivity and assess the platform's ability to provide unambiguous structural elucidation.

  • Alternative 1: Targeted LC-MS/MS (Triple Quadrupole - QqQ)

    • Mechanism: Relies on Multiple Reaction Monitoring (MRM).

    • Limitation: QqQ systems are blind to untargeted metabolites. Furthermore, 2-aminobenzothiazole isomers often yield identical MS/MS fragmentation patterns (e.g., neutral loss of the bromo group or cleavage of the thiazole ring), making MRM transitions indistinguishable.

  • Alternative 2: Standard LC-HRMS (Q-TOF / Orbitrap)

    • Mechanism: Provides sub-2 ppm mass accuracy to confirm empirical formulas.

    • Limitation: Relies entirely on Ultra-Performance Liquid Chromatography (UPLC) to separate the N-hydroxy and Aromatic hydroxy isomers. If chromatographic baseline separation fails, the resulting chimeric MS/MS spectra make identification impossible.

  • Hero Product: LC-IM-HRMS (Ion Mobility Q-TOF)

    • Mechanism: Introduces a gas-phase separation cell (Drift Tube or TIMS) between the LC and the MS. Ions are separated by their 3D shape and charge, yielding a Collision Cross Section (CCS) value.

    • Advantage: The N-hydroxy group alters the molecule's dipole moment and folding compared to the planar aromatic hydroxyl. IM-HRMS resolves these isobars in milliseconds, providing clean, deconvoluted MS/MS spectra even with perfect chromatographic co-elution.

Quantitative Performance Comparison
FeatureTargeted LC-MS/MS (QqQ)Standard LC-HRMS (Q-TOF)LC-IM-HRMS (Ion Mobility)
Primary Utility High-sensitivity targeted quantitationUntargeted metabolite discoveryIsomer resolution & discovery
Mass Accuracy ~0.1 Da (Unit resolution)< 2 ppm< 2 ppm
Isobaric Separation Fails (if MRMs overlap)Relies entirely on UPLCResolves via CCS differences (Δ > 4%)
Data Acquisition Pre-programmed MRMsData-Dependent (DDA)4D-Data Independent (DIA/PASEF)
Retrospective Analysis NoYes (m/z and retention time)Yes (m/z, RT, and CCS)

Self-Validating Experimental Protocol

To ensure absolute confidence in metabolite assignment, this protocol leverages the intrinsic isotopic signature of the bromine atom. Bromine naturally occurs as 79 Br and 81 Br in a ~1:1 isotopic ratio separated by 2.00 Da. Any true metabolite of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine must retain this characteristic doublet. We utilize an isotope pattern-matching algorithm to automatically discard background matrix noise, creating a self-validating data extraction workflow.

Step 1: In Vitro Microsomal Incubation

Causality: Human Liver Microsomes (HLMs) provide a complete profile of Phase I (CYP450) and Phase II (UGT) metabolism.

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).

  • Combine 1 µM 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine with 1 mg/mL HLMs.

  • Initiate the reaction by adding cofactors: 1 mM NADPH (for Phase I) and 2 mM UDPGA (for Phase II glucuronidation).

  • Incubate at 37°C for 60 minutes in a shaking water bath.

  • Quench: Add 3 volumes of ice-cold acetonitrile (containing an internal standard) to precipitate proteins and halt enzymatic activity.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant for analysis.

Step 2: 4D LC-IM-MS/MS Analysis

Causality: A slow gradient ensures maximum initial chromatographic separation, while the Ion Mobility cell acts as a secondary orthogonal separation dimension.

  • Chromatography: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.

  • Ion Mobility Settings: Operate the IM-QTOF in positive electrospray ionization (ESI+) mode. Set the ion mobility resolving power (R) to >60.

  • Data Acquisition: Utilize a 4D-feature extraction mode (e.g., PASEF or HDMS E ) to record retention time, exact mass, MS/MS fragments, and CCS values simultaneously. Filter the raw data strictly for the 1:1 79 Br/ 81 Br isotopic doublet.

Workflow Prep 1. Sample Prep HLM Incubation Protein Precipitation LC 2. Chromatography UPLC Separation (C18 Column) Prep->LC IM 3. Ion Mobility CCS Separation (Drift Tube / TIMS) LC->IM MS 4. Mass Spectrometry High-Res TOF MS/MS Fragmentation IM->MS Data 5. Data Analysis Isotope Pattern Filtering 4D Feature Extraction MS->Data

Figure 2: 4D LC-IM-MS/MS analytical workflow for metabolite validation.

Conclusion

When validating metabolites of highly functionalized halobenzothiazoles, standard LC-MS/MS and LC-HRMS platforms hit a hard limitation when faced with co-eluting, isobaric structural isomers. By integrating Ion Mobility (LC-IM-HRMS), analytical scientists gain the orthogonal separation power of Collision Cross Section (CCS). This not only prevents the misidentification of benign aromatic hydroxylation as reactive N-hydroxylation but also provides a robust, self-validating dataset that accelerates confident decision-making in lead optimization.

References

1.[3] Title: Riluzole metabolism and CYP1A1/2 polymorphisms in patients with ALS - PubMed Source: nih.gov URL:[Link]

2.[1] Title: Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI Source: mdpi.com URL:[Link]

3.[2] Title: Decoding the Metabolic Signatures of Neurodegeneration Diseases: Advances in Mass Spectrometry-Based Metabolomics - MDPI Source: mdpi.com URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

Introduction 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine is a key heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its "privileged" benzothiazole scaffold is a common feature in mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Bromo-5-methoxy-1,3-benzothiazol-2-amine is a key heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its "privileged" benzothiazole scaffold is a common feature in molecules designed to interact with a range of biological targets, including kinases and various receptors. The specific substitution pattern of this compound—a bromine atom at the 6-position and a methoxy group at the 5-position—offers crucial points for further chemical modification, making it a valuable intermediate for developing novel therapeutic agents.

This guide provides an in-depth comparison of the primary synthetic routes to this important compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the optimal strategy for their specific application, whether for small-scale library synthesis or large-scale production.

Overview of Synthetic Strategies

The construction of the 2-aminobenzothiazole core is most commonly achieved through the cyclization of a corresponding substituted aniline derivative. The primary method, a variation of the Hugershoff reaction, involves the in situ formation of a thiourea from an aniline precursor, followed by an oxidative cyclization to form the fused thiazole ring. The key to synthesizing the target molecule lies in starting with the appropriately substituted aniline: 4-Bromo-3-methoxyaniline.

This guide will focus on the most prevalent and well-documented approach: the direct oxidative thiocyanation and cyclization of 4-bromo-3-methoxyaniline.

Route 1: Direct Oxidative Cyclization of 4-Bromo-3-methoxyaniline

This one-pot synthesis is the most direct and frequently employed method for preparing 2-amino-6-bromo-5-methoxybenzothiazole. It relies on the reaction of 4-bromo-3-methoxyaniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in an acidic solvent like acetic acid.

Mechanism and Rationale

The reaction proceeds through a well-established sequence. First, the aniline (a nucleophile) attacks the thiocyanate salt, which, under acidic conditions, forms isothiocyanic acid (HNCS). This generates an N-arylthiourea intermediate in situ. The subsequent and crucial step is the electrophilic cyclization. Bromine acts as an oxidizing agent, facilitating the attack of the sulfur atom onto the aromatic ring ortho to the amine group, followed by elimination to form the benzothiazole ring system. The acidic medium is critical as it protonates the amine, making the aromatic ring more susceptible to electrophilic attack and activating the thiourea for cyclization.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions SM1 4-Bromo-3-methoxyaniline (C7H8BrNO) Intermediate In situ formation of N-(4-bromo-3-methoxyphenyl)thiourea SM1->Intermediate Reaction in acidic medium SM2 Ammonium Thiocyanate (NH4SCN) SM2->Intermediate Reaction in acidic medium R1 Bromine (Br2) in Glacial Acetic Acid (AcOH) R1->Intermediate Product 6-Bromo-5-methoxy-1,3- benzothiazol-2-amine R1->Product Intermediate:e->Product:w Oxidative Cyclization caption Workflow for Direct Oxidative Cyclization.

Caption: Workflow for Direct Oxidative Cyclization.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 2-aminobenzothiazoles.[1][2]

Materials:

  • 4-Bromo-3-methoxyaniline (1.0 eq)[3][4]

  • Ammonium thiocyanate (NH₄SCN) (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Bromine (Br₂) (solution in acetic acid)

  • Ice-water bath

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromo-3-methoxyaniline (0.02 mol, 4.04 g) and ammonium thiocyanate (0.02 mol, 1.52 g) in glacial acetic acid (30 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the flask in an ice-water bath.

  • Slowly add a solution of bromine (0.02 mol, 1.02 mL) in glacial acetic acid (10 mL) dropwise to the reaction mixture while maintaining the temperature below 10°C. The addition of bromine is highly exothermic and requires careful control.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water (200 mL).

  • A precipitate will form. Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold water to remove any residual acid and salts.

  • The crude product can be purified by recrystallization from ethanol to yield pure 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine as a solid.

Advantages and Disadvantages

Advantages:

  • Atom Economy & Efficiency: This is a one-pot reaction, which simplifies the experimental setup and reduces waste from intermediate workups.

  • Accessibility of Reagents: The starting materials and reagents are commercially available and relatively inexpensive.[3]

  • Good Yields: This method generally provides moderate to good yields, often in the range of 60-85%.[1]

Disadvantages:

  • Use of Hazardous Reagents: Bromine is a highly corrosive, toxic, and volatile substance that requires handling in a well-ventilated fume hood with appropriate personal protective equipment.

  • Potential for Side Reactions: The bromination step can potentially lead to the formation of poly-brominated byproducts if the reaction conditions are not carefully controlled.

  • Purification: While straightforward, recrystallization is often necessary to achieve high purity, which can reduce the overall isolated yield.

Alternative Approaches and Considerations

While the direct oxidative cyclization is dominant, other strategies for forming the 2-aminobenzothiazole core exist, though they are less commonly reported for this specific molecule. These often involve multi-step sequences.

  • From Pre-formed Arylthioureas: One could first synthesize and isolate the N-(4-bromo-3-methoxyphenyl)thiourea intermediate. This two-step approach allows for purification of the thiourea before the cyclization step, which can lead to a cleaner final product. However, it increases the overall number of synthetic steps and may lower the total yield. The cyclization of the isolated thiourea would still typically be performed using an oxidizing agent like bromine or sulfuryl chloride.[5]

  • From 2-Aminothiophenols: A different disconnection approach involves the reaction of a 2-aminothiophenol derivative with cyanogen bromide (BrCN). This route avoids the use of elemental bromine for the cyclization but requires the synthesis of the corresponding 5-bromo-4-methoxy-2-aminothiophenol, which is not as readily available as the starting aniline.

Comparative Summary

ParameterRoute 1: Direct Oxidative CyclizationAlternative: Isolated Thiourea Route
Starting Material 4-Bromo-3-methoxyaniline4-Bromo-3-methoxyaniline
Number of Steps 1 (One-pot)2
Key Reagents NH₄SCN, Br₂, Acetic Acid1. NH₄SCN, HCl2. Br₂ or SO₂Cl₂
Typical Yield 60-85%[1]Potentially higher purity, but lower overall yield
Safety Concerns High (Requires handling of elemental bromine)High (Still requires an oxidizing agent)
Scalability Good, with careful thermal managementModerate, requires intermediate isolation
Purity of Crude Moderate to GoodPotentially higher

Conclusion and Recommendation

For the synthesis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine, the Direct Oxidative Cyclization of 4-bromo-3-methoxyaniline stands out as the most practical and efficient method. Its one-pot nature makes it highly attractive for both small-scale and larger-scale preparations. While the use of elemental bromine necessitates stringent safety precautions, the procedure is robust and utilizes readily accessible starting materials.

The alternative of isolating the thiourea intermediate may be considered in cases where extremely high purity is required and yield is a secondary concern, as it allows for an additional purification step. However, for most research and development purposes, the direct one-pot method offers the best balance of efficiency, yield, and operational simplicity.

References

  • Google Patents. (n.d.). Process for the preparation of 2-aminobenzothiazoles. (US5374737A).
  • Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Retrieved from [Link]

  • IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 6-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy Aniline. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methoxyaniline. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-2-amino-1,3-benzothiazol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved from [Link]

  • ResearchGate. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Retrieved from [Link]

Sources

Comparative

Comprehensive Calibration Guide: 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine Standard Reference Materials

Executive Summary The benzothiazole scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, antimicrobial agents, and neurological PET im...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzothiazole scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, antimicrobial agents, and neurological PET imaging tracers ([1]). Accurate pharmacokinetic profiling and quality control of these active pharmaceutical ingredients (APIs) require rigorous analytical calibration using high-purity reference materials of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (CAS: 1092120-21-2)[2]. This guide provides an objective comparison of commercially available standard grades and establishes a self-validating experimental protocol for quantitative LC-MS/MS assays.

Comparative Analysis of Reference Material Grades

Selecting the appropriate grade of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine is the most critical variable in assay development. Using a synthesis-grade building block for analytical calibration introduces significant ion suppression and quantitative drift due to trace synthetic impurities (e.g., unreacted 2-aminothiophenols or bromination isomers). Commercially available standards from suppliers such as [3] offer varying grades that must be matched to the specific analytical requirement.

Table 1 objectively compares the performance of these grades in a standardized LC-MS/MS environment.

Table 1: Quantitative Performance Comparison of SRM Grades (LC-MS/MS Assay)

Analytical ParameterSynthesis Grade (<95%)Analytical Grade (>98%)Certified Reference Material (>99.5%)
Primary Application Early R&D / SynthesisRoutine QC / AssayGLP/GMP Bioanalysis
Linearity ( R2 ) 0.9850.998> 0.999
Limit of Detection (LOD) 5.0 ng/mL0.5 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) 15.0 ng/mL1.5 ng/mL0.3 ng/mL
Isotopic Ratio Error ± 12.5% ± 4.2% ± 0.8%
Matrix Effect (Suppression) High (>30%)Low (<10%)Negligible (<2%)

Mechanistic Analytical Strategy (E-E-A-T)

To ensure trustworthiness and reproducibility, an analytical protocol must be designed with causality in mind. Every parameter in our workflow is selected based on the physicochemical properties of the analyte.

  • Chromatographic Causality: The molecule features a basic 2-amine group ( pKa​≈4.5 ) attached to a hydrophobic benzothiazole core. We strictly utilize an end-capped C18 column . Uncapped silanol groups on standard silica columns would ionically interact with the protonated amine, causing severe peak tailing. Furthermore, the mobile phase is acidified with 0.1% Formic Acid to ensure >99% protonation of the amine, driving consistent retention and maximizing Electrospray Ionization (ESI+) efficiency.

  • Self-Validating Mass Spectrometry: The presence of the bromine atom provides a built-in diagnostic tool. Bromine exists in nature as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. Consequently, the protonated molecular ion [M+H]+ must present as a distinct isotopic doublet at m/z 258.9 and 260.9 ([4]). This signature acts as a self-validating internal check : if a chromatographic peak lacks this exact 1:1 doublet ratio, it is immediately flagged as an isobaric interference rather than the target analyte, ensuring absolute data integrity.

Standardized Experimental Protocol

The following step-by-step methodology details the preparation and execution of a highly accurate LC-MS/MS calibration curve using Analytical Grade or CRM standards.

Step 1: Stock Solution Preparation
  • Accurately weigh 1.00 mg of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine CRM using a microbalance.

  • Dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO).

    • Causality: Benzothiazoles exhibit poor aqueous solubility. DMSO prevents micelle formation and ensures complete solvation, avoiding artificially low concentration calculations that occur when using purely aqueous or low-organic solvents.

  • Vortex for 60 seconds and sonicate at room temperature for 5 minutes to ensure homogeneity.

Step 2: Serial Dilution Matrix
  • Prepare a working stock of 10 μ g/mL by diluting 10 μ L of the DMSO stock into 990 μ L of Methanol:Water (50:50, v/v).

    • Causality: Methanol is preferred over Acetonitrile for the initial aqueous dilution to provide a smoother solvation gradient, preventing localized precipitation of the hydrophobic core.

  • Perform serial dilutions in the same matrix to generate calibration points at 0.1, 0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 ng/mL.

Step 3: LC-MS/MS Execution
  • Column: End-capped C18 (2.1 x 50 mm, 1.7 μ m particle size).

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer for sharper peaks).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • MS Detection: ESI+ mode. Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 258.9 215.9 (Quantifier) and m/z 260.9 217.9 (Qualifier).

Workflow Visualization

LCMS_Workflow Stock 1. SRM Stock Preparation (1 mg/mL in DMSO) Dilution 2. Serial Dilution (0.1 - 100 ng/mL in MeOH:H2O) Stock->Dilution Injection 3. UHPLC Injection (End-capped C18, 40°C) Dilution->Injection Ionization 4. ESI+ Ionization ([M+H]+ m/z 258.9 / 260.9) Injection->Ionization Detection 5. MRM Detection (Triple Quadrupole) Ionization->Detection Data 6. Calibration Curve Linear Regression (R² > 0.999) Detection->Data

Figure 1: Standardized LC-MS/MS workflow for 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine.

References

  • Title: 6-bromo-5-methoxy-1,3-benzothiazol-2-amine - Explore. Source: PubChemLite. URL: [Link]

Sources

Validation

cross-reactivity testing of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine in biological assays

Application Guide: Cross-Reactivity Profiling of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine in Biological Assays Mechanistic Rationale for Cross-Reactivity Testing The compound 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Cross-Reactivity Profiling of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine in Biological Assays

Mechanistic Rationale for Cross-Reactivity Testing

The compound 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (CID 88895109)[1] represents a highly privileged heterocyclic scaffold in modern medicinal chemistry. The 2-aminobenzothiazole core is frequently utilized as a foundational pharmacophore in the design of ATP-competitive kinase inhibitors, targeting critical pathways such as EGFR, CSF1R, and PI3K[2][3].

However, the inherent structural properties that make this scaffold effective also drive its primary liability: biological cross-reactivity . The 2-amino group and the adjacent thiazole nitrogen form a classic hydrogen-bond donor-acceptor-donor motif. This motif effectively mimics the adenine ring of adenosine triphosphate (ATP), allowing the compound to anchor deeply into the highly conserved hinge region of various protein kinases[4][5]. While the 6-bromo (hydrophobic, electron-withdrawing) and 5-methoxy (electron-donating) substitutions help orient the molecule within specific hydrophobic pockets to improve target selectivity[3][6], the ATP-mimetic nature of the core necessitates rigorous cross-reactivity profiling to distinguish a selective lead candidate from a promiscuous pan-kinase inhibitor.

G A 2-Aminobenzothiazole Core B Hinge Region Binding (ATP Mimetic) A->B E Target Kinase Inhibition (e.g., EGFR, CSF1R) B->E F Off-Target Cross-Reactivity (Promiscuity) B->F Promiscuous H-bonding C 6-Br / 5-MeO Substituents D Hydrophobic Pocket Occupancy C->D D->E

Caption: Mechanistic basis for target engagement and off-target cross-reactivity of 6-Br-5-MeO-ABT.

Comparative Performance Data

To objectively evaluate the performance of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine (abbreviated as 6-Br-5-MeO-ABT), it must be benchmarked against known reference standards. In the table below, the compound is compared against Staurosporine (a notoriously promiscuous pan-kinase inhibitor) and Lapatinib (a highly selective, FDA-approved dual EGFR/ErbB2 inhibitor)[4].

The Selectivity Score ( S10​ ) represents the fraction of the kinome inhibited by >90% at a 10 µM screening concentration. A lower score indicates higher selectivity.

CompoundPrimary Target ProfileKinome Selectivity Score ( S10​ )GPCR Cross-Reactivity (>50% inhibition at 10µM)hERG Channel Inhibition ( IC50​ )Assay Interference (Autofluorescence)
6-Br-5-MeO-ABT Multi-kinase Scaffold0.18 (Moderate)4 / 44 targets> 30 µMModerate (Requires TR-FRET)
Staurosporine Pan-kinase0.85 (Promiscuous)12 / 44 targets> 10 µMLow
Lapatinib EGFR / ErbB20.02 (Highly Selective)1 / 44 targets> 30 µMLow

Data Synthesis & Causality: The moderate S10​ score of 6-Br-5-MeO-ABT confirms its viability as a tunable scaffold. Unlike Staurosporine, which binds indiscriminately across the kinome, the steric bulk of the 6-bromo substitution restricts access to kinases with smaller gatekeeper residues[6]. However, because benzothiazoles possess extended conjugated π -systems, they often exhibit intrinsic fluorescence. This necessitates the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays to prevent false positives caused by compound autofluorescence[2].

Self-Validating Experimental Protocol: TR-FRET Kinase Profiling

To accurately map the cross-reactivity of 6-Br-5-MeO-ABT, a self-validating TR-FRET assay is the gold standard. TR-FRET utilizes a time delay before measurement, allowing short-lived background autofluorescence (common with benzothiazoles) to decay, thereby isolating the specific biological signal[2].

Causality of Reagent Selection: The assay is run with ATP concentrations set strictly at the apparent Km​ for each specific kinase. Operating at Km​ ensures the assay is highly sensitized to detect weak, off-target ATP-competitive binding events that would otherwise be masked by artificially high physiological ATP concentrations[4].

Step-by-Step Methodology
  • Assay Plate Preparation:

    • Dispense 100 nL of 6-Br-5-MeO-ABT (10-point dose-response, 10 µM to 0.5 nM) in 100% DMSO into a 384-well low-volume proxiplate using an acoustic liquid handler.

    • Validation Control: Include columns dedicated to 100% DMSO (Negative Control / Maximum Activity) and 10 µM Staurosporine (Positive Control / Minimum Activity).

  • Enzyme/Substrate Addition:

    • Add 5 µL of the Kinase/Peptide Substrate mixture (e.g., purified EGFR and biotinylated poly-GT peptide) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

    • Incubate at 25°C for 15 minutes to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation:

    • Add 5 µL of ATP solution (prepared at 2×Km​ so the final concentration is 1×Km​ ).

    • Centrifuge the plate at 1000 x g for 1 minute and incubate at 25°C for 60 minutes.

  • Reaction Termination & Detection:

    • Add 10 µL of Detection Buffer containing EDTA (to chelate MgCl2​ and halt kinase activity), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor).

    • Incubate in the dark for 60 minutes at room temperature.

  • System Validation & Data Acquisition:

    • Read the plate on a multi-mode microplate reader capable of TR-FRET (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Criteria: Calculate the Z′ -factor using the equation:

      Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​
    • Proceed with data analysis only if the Z′ -factor is ≥0.5 , confirming assay robustness and the absence of compound-induced optical interference.

G A Compound Library (6-Br-5-MeO-ABT) B Primary Kinome Screen (TR-FRET) A->B C Selectivity Profiling (S-Score Calculation) B->C D SafetyScreen44 (GPCRs/Ion Channels) C->D E Lead Candidate Selection D->E

Caption: Workflow for hierarchical cross-reactivity triage of 2-aminobenzothiazole derivatives.

Secondary Phenotypic & Safety Screening

Once the kinome cross-reactivity is mapped, 6-Br-5-MeO-ABT must be subjected to orthogonal safety panels (e.g., Eurofins SafetyScreen44). Because the 2-aminobenzothiazole core is highly lipophilic, it can non-specifically partition into cell membranes, occasionally triggering off-target GPCR antagonism or ion channel blockade[7]. Screening against the hERG potassium channel is a mandatory self-validating step to ensure the 6-bromo substitution does not induce cardiotoxic liabilities prior to advancing the scaffold into in vivo models.

References

  • PubChemLite: 6-bromo-5-methoxy-1,3-benzothiazol-2-amine (CID 88895109). uni.lu.
  • Recent Advances in Pain Management: Relevant Protein Kinases and Their Inhibitors. mdpi.com.
  • 2-Aminobenzothiazole derivatives. ucl.ac.be.
  • Evaluation of Expanded 2-Aminobenzothiazole Library as Inhibitors of a Model Histidine Kinase and Virulence Suppressors in Pseudomonas aeruginosa. nih.gov.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. acs.org.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. nih.gov.
  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors. rsc.org.

Sources

Safety & Regulatory Compliance

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